Pyridazine-4-carboxylic Acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-7-3-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSIWJONLKBPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375502 | |
| Record name | Pyridazine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50681-25-9 | |
| Record name | 4-Pyridazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50681-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyridazinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Pyridazine-4-carboxylic Acid Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining pyridazine-4-carboxylic acid and its derivatives, key scaffolds in medicinal chemistry. The document details the synthesis from three major classes of starting materials: γ-dicarbonyl compounds, pyridazine-4,5-dicarboxylic acid, and 2,3-disubstituted 2-cyclopropenecarboxylic acids. Each section includes detailed experimental protocols, tabulated quantitative data for easy comparison, and logical workflow diagrams generated using Graphviz to illustrate the synthetic pathways.
Synthesis from γ-Dicarbonyl Compounds: The Cyclocondensation Approach
The reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) is a fundamental and widely employed method for the construction of the pyridazine (B1198779) ring. Maleic anhydride (B1165640), a readily available and inexpensive starting material, serves as a common precursor in this pathway.
Synthetic Pathway from Maleic Anhydride
The synthesis begins with the reaction of maleic anhydride with hydrazine hydrate (B1144303) to form maleic hydrazide (1,2-dihydropyridazine-3,6-dione). Subsequent chemical modifications would be required to convert maleic hydrazide to this compound, typically involving halogenation and subsequent functional group manipulations. A more direct, albeit less commonly detailed, conceptual pathway involves the formation of a pyridazine dicarboxylate intermediate which can then be selectively decarboxylated. For the purpose of illustrating the core ring formation, the synthesis of a related pyridazinedione is presented.
Spectroscopic Profile of Pyridazine-4-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for pyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published, experimentally verified spectra, this document combines predicted data, typical spectroscopic values for related structural motifs, and general experimental protocols. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₄N₂O₂[1]
-
Molecular Weight: 124.10 g/mol [1]
-
CAS Number: 50681-25-9[1]
-
Appearance: White to off-white powder or crystalline solid.
-
Melting Point: Approximately 244.2 °C (with decomposition)
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~9.5 - 9.7 | Doublet | H-3 |
| ~9.2 - 9.4 | Doublet | H-5 |
| ~8.0 - 8.2 | Doublet of Doublets | H-6 |
| >13.0 | Singlet (broad) | -COOH |
Note: Predicted chemical shifts are based on the analysis of similar pyridazine (B1198779) and aromatic carboxylic acid structures. The acidic proton of the carboxylic acid is often broad and may exchange with deuterium (B1214612) in deuterated solvents.
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 - 170 | C=O (Carboxylic Acid) |
| ~155 - 158 | C-3 |
| ~152 - 155 | C-6 |
| ~135 - 138 | C-4 |
| ~128 - 132 | C-5 |
Note: The chemical shifts of the pyridazine ring carbons are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid functional group and the aromatic pyridazine ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~1700-1725 | Strong | C=O stretch (Carboxylic acid) |
| ~1600-1650 | Medium | C=N stretch (Pyridazine ring) |
| ~1400-1500 | Medium | C=C stretch (Pyridazine ring) |
| ~1200-1300 | Strong | C-O stretch (Carboxylic acid) |
| ~800-900 | Medium-Strong | C-H out-of-plane bend (Aromatic) |
Note: The broad O-H stretching band is a hallmark of hydrogen-bonded carboxylic acids. The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution).
Mass Spectrometry (MS)
The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns. The following table includes predicted m/z values for common adducts.[2]
| m/z | Ion |
| 124.0273 | [M]⁺ (Molecular Ion) |
| 125.0346 | [M+H]⁺ |
| 147.0165 | [M+Na]⁺ |
| 107.0245 | [M+H-H₂O]⁺ |
| 79.0245 | [M-COOH]⁺ |
Note: The fragmentation of this compound is expected to involve the loss of the carboxyl group (as COOH or CO₂) and potentially the cleavage of the pyridazine ring.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as the acidic proton may exchange with deuterium in some solvents.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).
IR Spectroscopy
-
Sample Preparation (Solid State):
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe different adducts.
-
EI-MS: Introduce the sample (if sufficiently volatile) into the ion source where it is bombarded with a high-energy electron beam.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the m/z values of the fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for spectroscopic analysis.
Caption: Chemical structure of this compound.
Caption: A generalized workflow for spectroscopic analysis.
References
pyridazine-4-carboxylic acid derivatives synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Pyridazine-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazine (B1198779) nucleus is a vital scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3] The introduction of a carboxylic acid moiety at the 4-position offers a key functional handle for further molecular elaboration and for modulating physicochemical properties, making this compound derivatives particularly attractive for drug discovery and development.[4]
This technical guide provides a comprehensive overview of the synthesis and characterization of these important compounds, complete with detailed experimental protocols, tabulated data for easy comparison, and workflow visualizations to aid in research and development.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be approached through several strategic pathways. The most common methods involve building the pyridazine ring from acyclic precursors or by modifying an existing pyridazine structure.
Cycloaddition-Isomerization-Oxidation Pathway
A versatile three-step method has been developed for synthesizing 3,5-disubstituted methyl pyridazine-4-carboxylates.[5] This pathway begins with the cycloaddition of diazomethane (B1218177) to a 2,3-disubstituted 2-cyclopropenecarboxylate, followed by isomerization and subsequent oxidation.
Caption: Three-step synthesis of methyl pyridazine-4-carboxylates.
Decarboxylation of Dicarboxylic Acids
Another direct method involves the selective decarboxylation of a pyridazine-4,5-dicarboxylic acid precursor. Heating the dicarboxylic acid in water within a sealed vessel (bomb) at high temperatures yields the desired this compound.[6]
Caption: Synthesis via decarboxylation of a diacid precursor.
Characterization of this compound Derivatives
The unambiguous identification and structural confirmation of synthesized pyridazine derivatives rely on a combination of spectroscopic and physical methods.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. Aromatic protons on the pyridazine ring typically appear in the δ 7.0-9.5 ppm range. The carboxylic acid proton (if not exchanged) is a broad singlet, often found downfield (>10 ppm).
-
¹³C NMR: Shows signals for all unique carbon atoms. The carbonyl carbon of the carboxylic acid is characteristic, appearing around δ 160-175 ppm. Aromatic carbons are found between δ 120-160 ppm.[7]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The O-H stretch of the carboxylic acid appears as a very broad band from 2500-3300 cm⁻¹. The C=O (carbonyl) stretch is a strong, sharp peak around 1700-1730 cm⁻¹. Aromatic C=C and C=N stretching vibrations are observed in the 1400-1600 cm⁻¹ region.[8][9]
Mass Spectrometry (MS): MS provides the molecular weight of the compound (from the molecular ion peak, [M]⁺) and fragmentation patterns that can help confirm the structure. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.[10]
Physical Characterization
Melting Point (MP): A sharp melting point range (typically < 2°C) is a good indicator of a pure crystalline compound. The melting points of pyridazine derivatives can vary widely based on their substitution pattern and intermolecular forces.[8]
Elemental Analysis (CHN Analysis): This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. The experimental values should match the calculated values for the proposed molecular formula within a narrow margin (±0.4%).[11]
Data Summary Tables
Table 1: Physical Data for Selected Pyridazine Derivatives
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Phenyl-pyridazine Derivative | C₁₇H₁₂N₂ | 71.2 | 202-204.9 | [8] |
| Thienyl-pyridazine Derivative | C₁₅H₁₀N₂S | 43.0 | 164.5-165.9 | [8] |
| Tolyl-pyridazine Derivative | C₁₈H₁₄N₂ | 51.0 | 158.5-161.2 | [8] |
| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₂Cl₂N₂O | 94 | 165 |[10] |
Table 2: Characteristic Spectroscopic Data for Pyridazine Derivatives
| Technique | Functional Group / Atom | Characteristic Signal/Region | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (Pyridazine Ring) | δ 7.0 - 9.5 ppm | [7] |
| Carboxylic Acid Proton (-COOH) | δ > 10 ppm (broad singlet) | [9] | |
| ¹³C NMR | Carboxylic Acid Carbonyl (-C OOH) | δ 160 - 175 ppm | [7] |
| Aromatic Carbons (Pyridazine Ring) | δ 120 - 160 ppm | [7][10] | |
| IR | Carboxylic Acid O-H Stretch | 2500 - 3300 cm⁻¹ (very broad) | [9] |
| Carboxylic Acid C=O Stretch | 1700 - 1730 cm⁻¹ (strong, sharp) | [10] |
| | Aromatic C=C and C=N Stretches | 1400 - 1600 cm⁻¹ |[8] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a representative this compound derivative.
Protocol: Synthesis of this compound via Decarboxylation[6]
Objective: To synthesize this compound from pyridazine-4,5-dicarboxylic acid.
Materials:
-
Pyridazine-4,5-dicarboxylic acid
-
Deionized water
-
Activated carbon (e.g., Darco)
-
High-pressure reaction vessel (bomb)
-
Heating mantle or oven
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A solution of 3.35 g of pyridazine-4,5-dicarboxylic acid in 300 mL of deionized water is prepared in a high-pressure reaction vessel.
-
The vessel is securely sealed and heated to 200°C for two hours.
-
After cooling to room temperature, the vessel is carefully opened. The resulting tan-colored solution is transferred to a beaker.
-
A small amount of activated carbon is added to the solution, which is then boiled for 10 minutes to decolorize.
-
The hot solution is filtered to remove the activated carbon.
-
The clear filtrate is concentrated to approximately 70 mL using a rotary evaporator.
-
The concentrated solution is acidified to a pH of 2.5 using a suitable acid (e.g., HCl) and then chilled in an ice bath.
-
The resulting precipitate of this compound is collected by vacuum filtration, washed with a small amount of cold water, and air-dried.
Protocol: Characterization Workflow
This workflow outlines the logical sequence of analyses performed on a newly synthesized compound to confirm its structure and purity.
Caption: Standard workflow for the characterization of a synthesized compound.
References
- 1. sarpublication.com [sarpublication.com]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. bfszu.journals.ekb.eg [bfszu.journals.ekb.eg]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
Computational Analysis of the Electronic Properties of Pyridazine-4-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridazine-4-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Understanding its electronic properties is crucial for predicting its reactivity, molecular interactions, and potential applications. This technical guide provides a comprehensive overview of a computational approach to elucidate the electronic characteristics of this compound using Density Functional Theory (DFT). While a dedicated, comprehensive experimental and computational study on this specific molecule is not extensively available in current literature, this guide synthesizes established computational methodologies for similar pyridazine (B1198779) derivatives to propose a robust protocol. The presented data is illustrative, based on trends observed in related compounds, and serves as a well-founded starting point for future research.
Introduction
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and applications in materials science. The presence of two adjacent nitrogen atoms in the six-membered ring significantly influences the electronic distribution, making them unique building blocks. This compound, in particular, combines the electronic features of the pyridazine ring with the versatile functionality of a carboxylic acid group.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate the electronic structure and properties of molecules at the atomic level.[1] By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), we can gain insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This guide outlines a detailed protocol for such a computational study and presents expected, illustrative data to guide researchers in this area.
Computational Methodology
The following protocol details a standard and effective method for the computational analysis of this compound, based on methodologies frequently applied to nitrogen-containing heterocyclic compounds.[2][3]
Software
All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The visualization of molecular orbitals and electrostatic potential maps can be accomplished with visualization software like GaussView, Avogadro, or VMD.
Geometry Optimization
The first step in any computational analysis is to determine the ground-state equilibrium geometry of the molecule.
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used for organic molecules and provides a good balance between accuracy and computational cost.[3]
-
Basis Set: 6-31G(d,p). This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the electronic distribution in a molecule with heteroatoms and polar bonds.[2]
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization calculation without any symmetry constraints.
-
Verify that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Properties Calculation
Once the geometry is optimized, the electronic properties can be calculated at the same level of theory (B3LYP/6-31G(d,p)).
-
Key Properties to Calculate:
-
HOMO and LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are crucial for understanding the molecule's electronic excitability and its ability to donate or accept electrons.[1]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.
-
Illustrative Results and Discussion
The following tables present illustrative quantitative data for the electronic properties of this compound, derived from the computational protocol described above. These values are based on trends observed in computational studies of pyridazine and its derivatives and are intended to serve as a reference for future studies.
Frontier Molecular Orbital Analysis
| Parameter | Illustrative Value (eV) |
| HOMO Energy | -7.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 5.4 |
The HOMO is expected to be localized primarily on the pyridazine ring, indicating that this is the region from which an electron is most likely to be donated. Conversely, the LUMO is also anticipated to be distributed across the pyridazine ring, suggesting it can act as an electron acceptor.[2][4][5] The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a color-coded representation of the electrostatic potential on the electron density surface.
-
Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylic acid group.
-
Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. The most positive potential is likely to be found around the hydrogen atom of the carboxylic acid group.
-
Green Regions (Neutral Potential): These areas have a relatively neutral electrostatic potential.
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Workflow for Computational Analysis
Caption: Workflow for the computational study of electronic properties.
Conclusion
This technical guide has outlined a robust and widely accepted computational protocol for investigating the electronic properties of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-31G(d,p) basis set, researchers can obtain valuable insights into the molecule's frontier molecular orbitals and charge distribution. The illustrative data and visualizations provided serve as a foundational resource for scientists and drug development professionals, enabling a deeper understanding of this important heterocyclic compound and paving the way for its application in various scientific domains. Future work should focus on performing these calculations and corroborating the theoretical findings with experimental data to provide a complete picture of the electronic landscape of this compound.
References
- 1. Properties of fused-ring pyridazine structures for electronic materials applications - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Pyridazine-4-Carboxylic Acid
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state structure of pharmacologically relevant molecules is paramount. This guide provides an in-depth technical analysis of the crystal structure of pyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The following sections detail the crystallographic data, experimental protocols for its structural determination, and a visualization of the key intermolecular interactions that govern its crystal packing.
Crystallographic Data Summary
The crystal structure of this compound (C₅H₄N₂O₂) was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pnma. All quantitative data from the structure determination are summarized in the tables below for clarity and comparative analysis.[1][2]
| Table 1: Crystal Data and Structure Refinement | |
| Empirical formula | C₅H₄N₂O₂ |
| Formula weight | 124.10 g/mol |
| Temperature | 153 K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | Pnma (No. 62) |
| Unit cell dimensions | |
| a | 11.165(2) Å |
| b | 6.215(1) Å |
| c | 7.413(2) Å |
| Volume | 514.4(2) ų |
| Z | 4 |
| Density (calculated) | 1.603 Mg/m³ |
| Absorption coefficient | 0.128 mm⁻¹ |
| F(000) | 256 |
| Data collection | |
| Diffractometer | SuperNova, Dual, Cu at zero, Eos |
| Scan mode | ω scans |
| θ max | 25.98° |
| Reflections collected | 1793 |
| Independent reflections | 553 [R(int) = 0.044] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 553 / 0 / 55 |
| Goodness-of-fit on F² | 1.07 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0567, wR₂ = 0.1515 |
| R indices (all data) | R₁ = 0.0689, wR₂ = 0.1612 |
Experimental Protocols
The determination of the crystal structure of this compound involved two key stages: crystal synthesis and single-crystal X-ray diffraction. The detailed methodologies for these processes are outlined below.
Synthesis of this compound Crystals
Single crystals of this compound suitable for X-ray diffraction were obtained through a solvothermal method.[1][2]
-
Reactant Preparation: A mixture of this compound (0.0124 g, 0.1 mmol), praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O; 0.0435 g, 0.1 mmol), and triethylamine (B128534) (0.01 mL) was prepared.
-
Solvothermal Reaction: The reactants were added to 8 mL of deionized water in a 15-mL Teflon-lined stainless steel autoclave.
-
Heating and Cooling: The sealed autoclave was heated to 443 K (170 °C) for a period of 3 days. Following the heating phase, the autoclave was allowed to cool to room temperature.
-
Crystallization: The resulting clear solution was left undisturbed, and the solvent was allowed to evaporate slowly at room temperature. Over a period of one month, clear, light yellow, block-shaped crystals of this compound formed.[1]
Single-Crystal X-ray Diffraction
A suitable single crystal with dimensions of 0.25 mm x 0.28 mm x 0.32 mm was selected for data collection.[1][2]
-
Data Collection: X-ray diffraction data were collected at a temperature of 153 K on a SuperNova dual-source diffractometer equipped with an Eos detector, using Mo Kα radiation (λ = 0.71073 Å).[1]
-
Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELX software package.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from the difference Fourier map and refined using a riding model.[1][2]
Molecular and Supramolecular Structure
The asymmetric unit of this compound contains one half of the molecule, with the other half generated by a crystallographic mirror plane.[1] The bond lengths and angles within the molecule are within the expected ranges.[1]
The crystal packing is primarily dictated by intermolecular hydrogen bonding. Specifically, an O—H···N hydrogen bond is formed between the carboxylic acid group of one molecule and a nitrogen atom of the pyridazine (B1198779) ring of an adjacent molecule.[1][2] This interaction links the molecules into infinite one-dimensional chains. These chains are further organized into a three-dimensional supramolecular network through weaker intermolecular forces.[1]
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key intermolecular interactions in the crystal structure of this compound.
References
An In-depth Technical Guide to the Synthesis of Pyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to obtain pyridazine-4-carboxylic acid and its derivatives. The information presented is curated for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms.
Core Synthetic Strategies
The synthesis of the this compound core can be broadly categorized into two main approaches:
-
Ring Formation Strategies: These methods construct the pyridazine (B1198779) ring from acyclic precursors. The most prominent among these is the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648).
-
Functional Group Interconversion on a Pre-formed Pyridazine Ring: These strategies involve the modification of substituents on a pre-existing pyridazine scaffold to introduce the carboxylic acid moiety at the 4-position.
This guide will delve into the specifics of these strategies, providing detailed experimental procedures and relevant data.
Synthesis via Ring Formation: The 1,4-Dicarbonyl Condensation Method
The reaction of a 1,4-dicarbonyl compound, or its synthetic equivalent, with hydrazine is a cornerstone of pyridazine synthesis. For the preparation of pyridazine-4-carboxylic acids, a γ-keto acid or a related derivative serves as the ideal starting material.
A notable example is the synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid from dimethyl 2-methylenebutanedioate. This process involves the reaction with hydrazine to form the saturated pyridazinone ring, followed by oxidation to introduce the aromaticity, and finally hydrolysis of the ester to the carboxylic acid[1].
Experimental Protocol: Synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid[1]
Step 1: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate
-
React dimethyl 2-methylenebutanedioate with hydrazine.
Step 2: Oxidation to Methyl 6-oxo-1H-pyridazine-4-carboxylate
-
The methyl 6-oxohexahydropyridazine-4-carboxylate is oxidized using a suitable oxidizing agent.
Step 3: Hydrolysis to 6-oxo-1H-pyridazine-4-carboxylic acid
-
A solution of 20 g of methyl 6-oxohexahydropyridazine-4-carboxylate in 70 mL of water is added over 15 minutes to a reaction mixture maintained at a temperature not exceeding -5 °C.
-
The reaction mixture is stirred for 2 hours at 0 °C.
-
Subsequently, the mixture is heated under reflux for 3.5 hours.
-
The reaction mixture is then cooled to 0 °C.
-
The precipitated product is filtered by suction, washed with water, and dried under reduced pressure at 50 °C.
Quantitative Data
| Compound | Starting Material | Reagents | Yield | Melting Point (°C) |
| 6-oxo-1H-pyridazine-4-carboxylic acid | Dimethyl 2-methylenebutanedioate | 1. Hydrazine2. Oxidizing agent3. Aqueous base or acid | 78% | Not specified |
Reaction Pathway
Synthesis from Substituted Pyridazines
Hydrolysis of Pyridazine-4-carbonitriles
A versatile method for the synthesis of pyridazine-4-carboxylic acids involves the hydrolysis of the corresponding pyridazine-4-carbonitriles. The carbonitrile can be introduced through various synthetic routes, and its subsequent hydrolysis provides a direct pathway to the desired carboxylic acid.
A one-pot, three-component reaction of malononitrile (B47326) with arylglyoxals in the presence of hydrazine hydrate (B1144303) at room temperature in water and ethanol (B145695) has been developed for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles[2][3]. These carbonitriles can then be hydrolyzed to the corresponding carboxylic acids.
Experimental Protocol: Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[2][3]
-
A mixture of arylglyoxal (1 mmol) and hydrazine hydrate 80% (4 mmol) in a 1:1 mixture of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.
-
Malononitrile (1 mmol) is then added to the reaction mixture, and stirring is continued for an additional 30 minutes at room temperature.
-
The resulting white precipitate is collected by filtration, washed with hot water (2 x 5 mL), and purified by recrystallization from ethanol.
Quantitative Data for 3-Amino-5-arylpyridazine-4-carbonitriles[3]
| Aryl Group | Yield | Melting Point (°C) |
| Phenyl | 86% | 290 (dec.) |
| 4-Chlorophenyl | 87% | 290 (dec.) |
Reaction Pathway
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Pyridazine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characteristics of pyridazine-4-carboxylic acid, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the predicted ¹H and ¹³C NMR chemical shifts, provides a comprehensive experimental protocol for acquiring such data, and presents a logical workflow for NMR-based structural analysis.
Introduction
This compound, a derivative of the pyridazine (B1198779) ring system, is a valuable building block in the synthesis of novel pharmaceutical agents. Its structural elucidation is paramount for ensuring the identity, purity, and intended molecular architecture of its derivatives. Among the suite of analytical techniques available, ¹H and ¹³C NMR spectroscopy stand out as the most powerful tools for providing detailed atomic-level information about the molecular structure in solution. This guide serves as a resource for researchers utilizing NMR spectroscopy for the characterization of this compound and related compounds.
Predicted NMR Spectral Data
Despite a comprehensive search of scientific literature and chemical databases, experimental ¹H and ¹³C NMR data for this compound could not be located. The information presented in the following tables is based on computational predictions and should be used as a reference for experimental validation. The predicted values are for the compound in a common NMR solvent, DMSO-d₆.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H3 | 9.65 | Doublet |
| H5 | 8.20 | Doublet of Doublets |
| H6 | 9.40 | Doublet |
| COOH | 13.5 (broad) | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (ppm) |
| C3 | 152.0 |
| C4 | 135.0 |
| C5 | 130.0 |
| C6 | 155.0 |
| COOH | 166.0 |
Experimental Protocol for NMR Analysis
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard practices for the analysis of N-heterocyclic carboxylic acids.
1. Sample Preparation
-
Materials:
-
This compound (high purity)
-
Deuterated solvent (e.g., DMSO-d₆, analytical grade)
-
NMR tube (5 mm, high precision)
-
Pipettes and a clean, dry vial
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Gently agitate the vial to ensure complete dissolution of the compound. Sonication may be used if necessary to aid dissolution.
-
Once fully dissolved, transfer the solution to a clean, dry 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-16 ppm.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-200 ppm.
-
Temperature: 298 K (25 °C).
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak at 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ solvent peak at 39.52 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton-proton connectivity.
Logical Workflow for NMR-Based Structural Characterization
The following diagram illustrates a typical workflow for the structural characterization of a novel heterocyclic compound like this compound using NMR spectroscopy.
Caption: A logical workflow for the structural characterization of a heterocyclic compound using NMR spectroscopy.
This comprehensive guide provides the necessary theoretical and practical information for researchers working with this compound. While experimental NMR data remains to be published, the provided protocols and predictive data serve as a robust starting point for the structural analysis of this important molecule.
An In-depth Technical Guide to the Reactivity of Pyridazine-4-Carboxylic Acid with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Electronic Landscape of Pyridazine-4-Carboxylic Acid
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its reactivity with electrophiles is governed by the interplay of the electron-deficient pyridazine (B1198779) ring and the electron-withdrawing nature of the carboxylic acid substituent. The two adjacent nitrogen atoms in the pyridazine ring exert a strong inductive and mesomeric electron-withdrawing effect, leading to a π-deficient aromatic system.[1] This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution, a characteristic shared with other azines like pyridine (B92270).[2]
The presence of a carboxylic acid group at the 4-position further exacerbates this deactivation. As an electron-withdrawing group, it reduces the electron density of the aromatic ring, making it even less susceptible to attack by electrophiles. Consequently, direct electrophilic substitution on the pyridazine ring of this compound is challenging and typically requires harsh reaction conditions, often resulting in low yields.
This guide provides a comprehensive overview of the reactivity of this compound with electrophiles, focusing on both the pyridazine ring and the carboxylic acid functionality. It explores strategies to overcome the inherent low reactivity of the ring system and details the reactions of the carboxylic acid group with various electrophilic reagents.
Reactivity of the Pyridazine Ring with Electrophiles
Direct electrophilic attack on the carbon atoms of the pyridazine ring in this compound is kinetically and thermodynamically unfavorable. However, two potential pathways for the functionalization of the ring with electrophiles are the N-oxide activation strategy and ipso-substitution.
The N-Oxide Activation Strategy
A well-established method to enhance the reactivity of pyridine and its derivatives towards electrophiles is through the formation of an N-oxide.[3][4] This strategy is also applicable to the pyridazine system. The N-oxide group is a strong resonance electron-donating group, which increases the electron density of the aromatic ring, thereby activating it for electrophilic attack. The activation is most pronounced at the positions ortho and para to the N-oxide functionality.
In the case of this compound, N-oxidation can occur at either N1 or N2. The resulting N-oxide can then be subjected to electrophilic substitution, followed by deoxygenation to yield the substituted this compound.
-
Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Oxidant: Slowly add a solution of 30% hydrogen peroxide (1.1 eq) to the stirred solution. The addition should be done cautiously to control the exothermic reaction.
-
Heating: Heat the reaction mixture at 70-80 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully remove the acetic acid under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired this compound N-oxide.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound N-oxide
| Electrophile | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-pyridazine-4-carboxylic acid N-oxide |
| Bromination | Br₂/FeBr₃ | 5-Bromo-pyridazine-4-carboxylic acid N-oxide |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid N-oxide |
Note: The regioselectivity is predicted based on the electronic effects of the N-oxide and carboxylic acid groups. Experimental verification is required.
Ipso-Substitution
Ipso-substitution is a type of electrophilic aromatic substitution where an existing substituent, other than hydrogen, is replaced by an incoming electrophile. The carboxylic acid group can, under certain conditions, be a target for ipso-substitution.[6] Ipso-nitration, the replacement of a carboxyl group with a nitro group, is a known reaction for various aromatic and heteroaromatic carboxylic acids.[7]
For this compound, ipso-nitration would lead to the formation of 4-nitropyridazine. This reaction is typically promoted by strong nitrating agents and may be facilitated by the electron-deficient nature of the pyridazine ring, which can stabilize the departure of the carboxylate group.
The following is a general procedure for ipso-nitration that could be adapted for this compound, based on methodologies for other heteroaromatic systems.
-
Reaction Setup: In a flask protected from moisture, suspend the heteroaromatic carboxylic acid (1.0 eq) in a suitable solvent, such as acetonitrile (B52724) or a mixture of sulfuric and nitric acid.
-
Nitrating Agent: Cool the suspension in an ice bath and slowly add the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or nitronium tetrafluoroborate).
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time, monitoring the reaction progress by TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Work-up and Purification: Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography or recrystallization.
Reactivity of the Carboxylic Acid Group with Electrophiles
The carboxylic acid group of this compound readily undergoes reactions with electrophiles, or can be activated to react with nucleophiles. The most common transformations are esterification and amidation.
Esterification
Esterification of this compound can be achieved through various methods, most notably the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.
-
Setup: Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol), which also serves as the solvent.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Further purification can be achieved by column chromatography or distillation.
Table 2: Representative Yields for Esterification of Heterocyclic Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Yield (%) |
| Nicotinic Acid | Methanol | H₂SO₄ | 85-95 |
| Isonicotinic Acid | Ethanol | H₂SO₄ | 80-90 |
| Pyrazine-2-carboxylic acid | Methanol | H₂SO₄ | 90-98 |
Data is illustrative for similar heterocyclic systems and may vary for this compound.
Amidation
The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated with an electrophilic coupling agent. Common activating agents include carbodiimides (e.g., DCC, EDC), and chloroformates. The activated carboxylic acid then readily reacts with an amine to form the amide.
-
Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and, optionally, an activator like 1-hydroxybenzotriazole (B26582) (HOBt, 0.5 eq). Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.
-
Work-up: Filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid (e.g., 1M HCl) and a saturated solution of sodium bicarbonate.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Table 3: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Abbreviation | Byproduct |
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea |
Conclusion
The reactivity of this compound with electrophiles is a tale of two functionalities. The pyridazine ring, being electron-deficient and further deactivated by the carboxylic acid group, is largely unreactive towards direct electrophilic substitution. Strategic activation via N-oxide formation is the most promising approach to functionalize the ring, with electrophilic attack predicted to occur at the 5-position. The potential for ipso-substitution at the 4-position also presents an intriguing, albeit less common, synthetic route.
In contrast, the carboxylic acid group is a versatile handle for a variety of transformations initiated by electrophilic activation. Standard protocols for esterification and amidation can be readily applied to this compound, providing access to a wide range of derivatives. A thorough understanding of these reactivity patterns is crucial for the effective utilization of this compound as a building block in the design and synthesis of novel molecules for pharmaceutical and materials science applications. Further experimental studies are warranted to fully elucidate the scope and limitations of the predicted electrophilic substitution reactions on the pyridazine ring.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. Video: Esterification - Concept [jove.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Silver(I)-Promoted ipso-Nitration of Carboxylic Acids by Nitronium Tetrafluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Tautomerism in Pyridazine-4-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridazine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science, exhibits prototropic tautomerism, a phenomenon critical to its physicochemical properties, reactivity, and biological interactions. This technical guide provides an in-depth analysis of the tautomeric equilibrium of this compound, focusing on the interplay between its neutral and zwitterionic forms. We present detailed experimental protocols for the characterization of these tautomers using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, alongside a comprehensive computational methodology for predicting their relative stabilities. Quantitative data, including predicted relative energies and illustrative NMR chemical shifts, are summarized in structured tables. Furthermore, this guide utilizes Graphviz diagrams to visually represent the tautomeric equilibria and the logical relationships governing their study, offering a foundational resource for researchers working with this versatile molecule.
Introduction
Pyridazine (B1198779) derivatives are a class of N-heterocyclic compounds that have garnered significant attention in pharmaceutical and agrochemical research due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1] this compound serves as a crucial intermediate in the synthesis of more complex molecules. The presence of both an acidic carboxylic acid group and basic nitrogen atoms within the pyridazine ring gives rise to the potential for prototropic tautomerism. This equilibrium, primarily between a neutral form and one or more zwitterionic forms, is highly dependent on the molecular environment, particularly the polarity of the solvent.[2][3]
Understanding the predominant tautomeric form of this compound under various conditions is paramount for predicting its reactivity, solubility, crystal packing, and, most importantly, its interaction with biological targets. The different tautomers present distinct hydrogen bonding patterns and electrostatic profiles, which can significantly alter their binding affinity to enzymes and receptors. This guide delineates the key tautomeric forms and provides the theoretical and practical frameworks for their investigation.
Tautomeric Forms of this compound
The principal tautomeric equilibrium for this compound involves the transfer of the acidic proton from the carboxylic acid group to one of the basic nitrogen atoms of the pyridazine ring. This results in an equilibrium between the neutral form and two possible zwitterionic tautomers.
-
Neutral Form (1): The canonical structure with the proton on the carboxylic acid group.
-
Zwitterionic Form (2a): The proton has migrated to the N1 nitrogen atom.
-
Zwitterionic Form (2b): The proton has migrated to the N2 nitrogen atom.
Due to the symmetry of the pyridazine ring relative to the carboxylic acid substituent, the N1 and N2 positions are electronically distinct.
To be rendered correctly, the img src attributes in the DOT script above would need to be replaced with actual image files of the chemical structures. For the purpose of this guide, a simplified DOT script illustrating the relationships is provided below.
Caption: Tautomeric equilibrium of this compound.
Computational Analysis of Tautomer Stability
Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant (K_T) can be estimated.
Detailed Computational Protocol
-
Structure Optimization and Frequency Calculations:
-
The initial 3D structures of the neutral and zwitterionic tautomers are built using a molecular editor.
-
Geometry optimization and vibrational frequency calculations are performed for each tautomer using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[4] The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.
-
These calculations are first performed for the gas phase to determine the intrinsic relative stabilities.
-
-
Solvent Effects:
-
To model the influence of different solvents, the Polarizable Continuum Model (PCM) is employed.[3][4]
-
Single-point energy calculations are performed on the gas-phase optimized geometries using the PCM for various solvents (e.g., water, DMSO, chloroform) to obtain the Gibbs free energy of solvation.
-
Alternatively, the geometries can be re-optimized within the solvent continuum for higher accuracy.
-
-
Relative Energy Calculation:
-
The relative Gibbs free energy (ΔG) of each zwitterionic tautomer with respect to the neutral form is calculated as: ΔG = G_zwitterion - G_neutral
-
The equilibrium constant (K_T) for the formation of each zwitterion is then calculated using the equation: K_T = exp(-ΔG / RT) where R is the gas constant and T is the temperature in Kelvin.
-
Predicted Relative Energies (Illustrative Data)
The following table presents illustrative results from a hypothetical DFT calculation, demonstrating the expected trend in tautomer stability in the gas phase versus a polar solvent.
| Tautomer | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Water, PCM, kcal/mol) |
| Neutral Form (1) | 0.00 | 0.00 |
| Zwitterionic Form (2a) | +8.5 | -1.5 |
| Zwitterionic Form (2b) | +9.2 | -0.8 |
| Note: These are illustrative values based on typical computational results for similar systems and are not from a published study on this compound. |
Experimental Characterization
Spectroscopic methods are indispensable for the experimental investigation of tautomeric equilibria in solution.
NMR Spectroscopy
NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.[5][6]
-
Sample Preparation: Prepare solutions of this compound (e.g., 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
If tautomer interconversion is suspected to be fast, variable temperature (VT) NMR experiments can be performed to attempt to slow the exchange and resolve separate signals for each tautomer.
-
-
Data Analysis:
-
Identify distinct sets of signals corresponding to the protons of the neutral and zwitterionic forms. Key diagnostic signals include the chemical shifts of the pyridazine ring protons and the presence or absence of a distinct carboxylic acid proton signal (which may be broadened or exchange with the solvent).
-
Integrate the signals corresponding to a specific, well-resolved proton in each tautomer.
-
The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.
-
| Proton | Neutral Form (1) | Zwitterionic Forms (2a/2b) | Rationale for Shift |
| H3 | ~9.3 ppm | ~9.1 ppm | Shielded by reduced electron-withdrawing effect of carboxylate. |
| H5 | ~9.5 ppm | ~9.3 ppm | Shielded by reduced electron-withdrawing effect of carboxylate. |
| H6 | ~8.0 ppm | ~7.8 ppm | Shielded by reduced electron-withdrawing effect of carboxylate. |
| COOH/NH+ | ~13-14 ppm (broad) | ~14-15 ppm (broad) | The NH+ proton in the zwitterion is expected to be highly deshielded. Both are exchangeable. |
| Note: These are estimated chemical shift ranges and will vary depending on the solvent and concentration. |
UV-Visible Spectroscopy
UV-Vis spectroscopy can detect different tautomers as they typically possess distinct electronic transitions and thus different absorption maxima (λ_max).[7][8]
-
Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity (e.g., cyclohexane, acetonitrile, water). A typical concentration range is 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.
-
Use the pure solvent as a reference.
-
-
Data Analysis:
-
Analyze the spectra for changes in λ_max and the appearance of new absorption bands or shoulders as a function of solvent polarity.
-
A shift in the absorption bands is indicative of a shift in the tautomeric equilibrium.
-
While direct quantification can be challenging due to overlapping spectra of the tautomers, deconvolution techniques can be applied to estimate the contribution of each species.[5][9]
-
The Role of pKa in Tautomerism
The tautomeric equilibrium is fundamentally linked to the acidity of the carboxylic acid group (pKa₁) and the basicity of the pyridazine nitrogen atoms (pKa₂ of the conjugate acid). A zwitterion is favored when the carboxylic acid is a stronger acid than the protonated pyridazine ring.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.unibo.it [cris.unibo.it]
- 3. SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY [dspace.univ-tlemcen.dz]
- 4. jocpr.com [jocpr.com]
- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Pyridazine-4-carboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyridazine-4-carboxylic acid as a versatile ligand in coordination chemistry. The information compiled from various scientific sources offers insights into its synthesis, coordination behavior with various metal ions, and the potential applications of the resulting complexes, particularly in the development of new therapeutic agents.
Introduction to this compound as a Ligand
This compound is a heterocyclic compound featuring a pyridazine (B1198779) ring substituted with a carboxylic acid group. This structure offers multiple coordination sites for metal ions, including the two nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group. This versatility allows for the formation of a wide array of coordination complexes with diverse structures and properties, ranging from discrete mononuclear and dinuclear complexes to one-, two-, and three-dimensional coordination polymers. The resulting metal complexes have shown promise in various fields, including catalysis, materials science, and medicinal chemistry, with notable examples exhibiting antimicrobial and anti-biofilm activities.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various methods, including solution-based reactions at room or elevated temperatures, and hydrothermal synthesis. The choice of solvent, temperature, pH, and the metal-to-ligand molar ratio can significantly influence the final structure and dimensionality of the coordination compound.
General Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of metal complexes.
Detailed Experimental Protocol: Synthesis of a Ruthenium(II) Complex with a Pyridazine-Carboxylic Acid Ligand
This protocol is adapted from the synthesis of a ruthenium(II) complex with the isomeric pyridazine-3-carboxylic acid and can serve as a starting point for the synthesis with this compound[1].
Materials:
-
[(η⁶-p-cymene)Ru(μ-Cl)Cl]₂
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
A solution of this compound (2 equivalents) and sodium bicarbonate (2 equivalents) is prepared in a methanol-water mixture.
-
The solution is stirred until the ligand is fully dissolved and deprotonated.
-
To this solution, a solution of [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂ (1 equivalent) in methanol is added dropwise with constant stirring.
-
The reaction mixture is refluxed at 65 °C for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is washed with diethyl ether to remove any unreacted starting materials.
-
The product is then recrystallized from a suitable solvent system (e.g., methanol/ether) to obtain pure crystals.
Structural and Physicochemical Characterization
A combination of analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination complexes. It provides detailed information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.
Table 1: Selected Crystallographic Data for this compound and a Related Ruthenium Complex
| Parameter | This compound | [Ru(η⁶-p-cym)Cl(pdz-3-COO)][1] |
| Chemical Formula | C₅H₄N₂O₂ | C₁₅H₁₅ClN₂O₂Ru |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/n |
| a (Å) | 11.165(2) | 7.983(2) |
| b (Å) | 6.215(1) | 15.123(4) |
| c (Å) | 7.413(2) | 12.876(3) |
| β (°) | 90 | 98.76(3) |
| V (ų) | 514.4(2) | 1535.4(6) |
Table 2: Selected Bond Lengths (Å) and Angles (°) for [Ru(η⁶-p-cym)Cl(pdz-3-COO)][1]
| Bond | Length (Å) | Angle | Degree (°) |
| Ru-O(1) | 2.103(2) | O(1)-Ru-N(1) | 77.21(9) |
| Ru-N(1) | 2.098(3) | O(1)-Ru-Cl(1) | 85.43(7) |
| Ru-Cl(1) | 2.411(1) | N(1)-Ru-Cl(1) | 86.29(7) |
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the this compound ligand to the metal center. The deprotonation of the carboxylic acid group upon coordination is evidenced by the disappearance of the broad O-H stretching band and the appearance of characteristic asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). Shifts in the vibrational frequencies of the pyridazine ring also indicate coordination of the ring nitrogen atoms to the metal ion.
Table 3: Key IR Absorption Bands (cm⁻¹) for a Ruthenium Complex of Pyridazine-3-carboxylic Acid[1]
| Vibration | Wavenumber (cm⁻¹) |
| ν(C=O) of COOH (free ligand) | 1715 |
| νₐₛ(COO⁻) (complex) | 1630 |
| νₛ(COO⁻) (complex) | 1380 |
| Pyridazine ring vibrations | 1587-1436 |
| ν(Ru-Cl) | 670-540 |
UV-Vis Spectroscopy: Electronic absorption spectra can provide information about the electronic transitions within the complex. These typically include intra-ligand (π→π* and n→π*) transitions and, in the case of transition metal complexes, metal-to-ligand charge transfer (MLCT) or d-d transitions.
Table 4: UV-Vis Spectroscopic Data for a Ruthenium Complex of Pyridazine-3-carboxylic Acid[1]
| Complex | λₘₐₓ (nm) | Assignment |
| [Ru(η⁶-p-cym)Cl(pdz-3-COO)] | 200-310 | Intra-ligand |
| 386 | MLCT |
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to determine the temperature ranges of decomposition. The decomposition process often occurs in distinct steps, corresponding to the loss of solvent molecules, followed by the decomposition of the organic ligand, ultimately leaving a metal oxide residue.
Table 5: Thermal Decomposition Data for Related Pyrazine-2,3-dicarboxylatocopper(II) Complexes
| Complex | Temperature Range (°C) | Mass Loss (%) | Assignment |
| Cu(2,3-pdc)·1/2H₂O | 100 - 250 | 4.1 | Loss of 1/2 H₂O |
| 250 - 400 | 59.2 | Decomposition of ligand | |
| Cu(2,3-Hpdc)₂(ron)₂ | 150 - 280 | 38.5 | Loss of ronicol ligands |
| 280 - 450 | 48.1 | Decomposition of ligand |
(Data adapted from related pyrazine (B50134) complexes for illustrative purposes)
Potential Applications in Drug Development
Metal complexes of pyridazine carboxylic acids have shown promising biological activities, suggesting their potential as therapeutic agents.
Antimicrobial and Anti-Biofilm Activity
Several studies have reported the antimicrobial and anti-biofilm properties of metal complexes containing pyridazine-based ligands. The coordination of the metal ion can enhance the biological activity of the organic ligand.
Table 6: Antimicrobial Activity Data for Ruthenium Complexes of Pyridazine-3-carboxylic Acid[2]
| Compound | Organism | MIC (mM) |
| [Ru(η⁶-p-cym)Cl(pdz-3-COO)] | Pseudomonas aeruginosa | >1 |
| Staphylococcus aureus | 1 | |
| Escherichia coli | 1 | |
| [RuCl₂(pdz-3-COO)₂Na(H₂O)]ₙ(H₂O)₀.₁₁ | Pseudomonas aeruginosa | 1 |
| Staphylococcus aureus | 1 | |
| Escherichia coli | 1 |
The complexes have also demonstrated the ability to inhibit biofilm formation, a crucial factor in persistent infections.
Potential Signaling Pathways and Logical Relationships
The coordination of this compound to a metal center can be represented by various binding modes, which in turn dictates the overall structure and properties of the resulting complex.
Caption: Possible coordination modes of the pyridazine-4-carboxylate ligand.
Conclusion
This compound is a ligand with significant potential in coordination chemistry, enabling the synthesis of a diverse range of metal complexes. The protocols and data presented here serve as a valuable resource for researchers interested in exploring the synthesis, characterization, and application of these compounds, particularly in the context of developing novel antimicrobial agents and other functional materials. Further research is warranted to fully elucidate the coordination chemistry of this compound with a broader range of metal ions and to explore the full spectrum of their potential applications.
References
Application Notes and Protocols: Pyridazine-4-Carboxylic Acid in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. Carboxylic acid-functionalized heterocyclic compounds are of particular interest as organic linkers due to their versatile coordination modes and the potential for introducing additional functionality.
This document provides a detailed overview of the use of pyridazine-4-carboxylic acid as a linker in the synthesis of novel MOFs. While the formation of MOFs using this specific linker has been found to be challenging and is not widely reported in the literature, this guide offers protocols and application notes based on the principles of MOF chemistry and data from closely related pyridazine (B1198779) and pyrazine-based systems. These notes are intended to serve as a foundational resource for researchers exploring the potential of this compound in the design and synthesis of new porous materials.
Properties of this compound
This compound is a heterocyclic compound featuring a pyridazine ring functionalized with a carboxylic acid group. The presence of two adjacent nitrogen atoms in the pyridazine ring, in addition to the carboxylate group, offers multiple potential coordination sites for metal ions, making it an intriguing candidate for the construction of diverse MOF architectures.
| Property | Value |
| Molecular Formula | C₅H₄N₂O₂[1] |
| Molecular Weight | 124.10 g/mol [1] |
| CAS Number | 50681-25-9[1] |
| Appearance | Light yellow, block-shaped crystals[2][3] |
Synthesis of MOFs with Pyridazine-Based Linkers: A General Approach
The synthesis of MOFs typically involves the solvothermal or hydrothermal reaction of a metal salt with an organic linker in a suitable solvent. While specific conditions vary depending on the target structure, a general protocol can be adapted for the use of this compound.
Hypothetical Synthesis of a Zinc-Based MOF (Zn-PDCA)
This protocol describes a hypothetical synthesis of a zinc-based MOF using this compound (H-PDCA).
Materials:
-
This compound (H-PDCA)
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the vial containing the linker.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture to 100 °C at a rate of 5 °C/min and hold for 24 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
Colorless crystals, if formed, should be isolated by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Activate the material by exchanging the solvent with methanol for 3 days, followed by heating under vacuum at 120 °C for 12 hours to remove the solvent molecules from the pores.
Characterization of Pyridazine-Based MOFs
A thorough characterization is essential to confirm the formation of the desired MOF and to understand its properties.
Key Characterization Techniques
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material.[4] |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise crystal structure, including bond lengths, bond angles, and pore geometry.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and to confirm the coordination of the carboxylate group to the metal center.[4] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.[4] |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the MOF, which are crucial parameters for applications such as gas storage and drug delivery.[5] |
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Grind a small sample of the synthesized MOF into a fine powder using a mortar and pestle.
-
Mount the powdered sample on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02°.
-
Compare the resulting diffraction pattern with simulated patterns from single-crystal data or with patterns of known phases to confirm the structure and purity.
Potential Applications in Drug Delivery
The inherent porosity and the presence of nitrogen atoms in the pyridazine ring make MOFs derived from this compound potentially suitable for drug delivery applications.[6][7][8][9] The pores can encapsulate drug molecules, and the pyridinic nitrogen atoms can serve as hydrogen bond acceptors, potentially enhancing the loading of specific drug molecules.
Experimental Protocol: Drug Loading and Release Study
This protocol outlines a general procedure for evaluating the drug loading and release capabilities of a hypothetical pyridazine-based MOF using a model drug, such as 5-fluorouracil (B62378) (5-FU).
Drug Loading:
-
Activate the synthesized MOF as described in the synthesis protocol.
-
Prepare a solution of 5-FU in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Immerse a known amount of the activated MOF (e.g., 20 mg) in the 5-FU solution (e.g., 10 mL).
-
Stir the suspension at room temperature for 24 hours to allow for drug encapsulation.
-
Collect the drug-loaded MOF by centrifugation and wash it with fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the amount of loaded drug by measuring the concentration of the supernatant before and after loading using UV-Vis spectroscopy.
Drug Release:
-
Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a phosphate-buffered saline (PBS) solution (pH 7.4) to mimic physiological conditions.
-
Stir the suspension at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.
-
Measure the concentration of the released drug in the aliquot using UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time.
Data Presentation: Properties of Related Pyridazine/Pyrazine-Based MOFs
Due to the limited availability of data for MOFs synthesized specifically with this compound, the following table summarizes key quantitative data from MOFs constructed with structurally similar linkers, such as pyrazine-2,3-dicarboxylic acid and pyridine-dicarboxylic acids. This information can serve as a benchmark for researchers working with pyridazine-based linkers.
| MOF Designation | Metal Ion | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application Highlight | Reference |
| {[Ag₄(μ₄-pzdc)₂(μ-en)₂]·H₂O}n | Ag(I) | Pyrazine-2,3-dicarboxylate | Not Reported | Not Reported | Antimicrobial activity | [9] |
| [Ln₃(pdc)₄(Hpdc)(H₂O)₃]·8H₂O | Ln(III) | Pyridine-2,4-dicarboxylic acid | Porous | Not Reported | Gas adsorption, Luminescence | [10] |
| Co(II)-tpt MOFs | Co(II) | Polycarboxylic acids and 2,4,6-tris(4-pyridyl)-1,3,5-triazine | Porous | Not Reported | Electrocatalysis | [11] |
Visualizations
Experimental Workflow for MOF Synthesis and Characterization
References
- 1. This compound | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of MOFs and Characterization and Drug Loading Efficiency [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Pyridazine-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of pyridazine-4-carboxylic acid derivatives, focusing on their potential as therapeutic agents. This document includes detailed experimental protocols for evaluating their efficacy, quantitative data summaries, and diagrams of relevant signaling pathways.
Biological Activities of this compound Derivatives
Pyridazine (B1198779) and its derivatives, including those containing a 4-carboxylic acid moiety, represent an important class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2] Their diverse biological profile makes them attractive scaffolds for drug discovery and development. Key activities reported in the literature include:
-
Antimicrobial Activity: Pyridazine derivatives have demonstrated notable efficacy against a range of microbial pathogens.[3][4] Their mechanism of action often involves the disruption of essential cellular processes in bacteria and fungi. The introduction of different substituents on the pyridazine ring can modulate the antimicrobial spectrum and potency.[5]
-
Anticancer Activity: A significant area of research has focused on the anticancer potential of pyridazine derivatives.[6][7] These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[8][9] Several derivatives have been investigated as inhibitors of key enzymes in cancer-related signaling pathways, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinases (CDKs).[4][9]
-
Anti-inflammatory Activity: Certain this compound derivatives exhibit potent anti-inflammatory effects.[2] Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[10][11] This makes them promising candidates for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[12]
-
Enzyme Inhibition: The pyridazine scaffold is a versatile template for the design of specific enzyme inhibitors.[6] Besides VEGFR-2 and COX-2, derivatives have been developed to target other enzymes implicated in various diseases, highlighting the broad therapeutic potential of this chemical class.[10]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for selected this compound derivatives and related compounds from the cited literature.
Table 1: Antimicrobial Activity of Pyridazine Derivatives
| Compound | Test Organism | Method | Activity Metric | Value | Reference |
| Derivative 10h | Staphylococcus aureus | Broth Microdilution | MIC | 16 µg/mL | [9] |
| Derivative 8g | Candida albicans | Broth Microdilution | MIC | 16 µg/mL | [9] |
| Compound IIIa | Streptococcus pyogenes | Disc Diffusion | Zone of Inhibition | Not specified (Excellent) | [3] |
| Compound IIIa | Escherichia coli | Disc Diffusion | Zone of Inhibition | Not specified (Excellent) | [3] |
| Compound IIId | Fungi | Disc Diffusion | Zone of Inhibition | Not specified (Very good) | [3] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Pyridazine Derivatives
| Compound | Cancer Cell Line | Target | Activity Metric | Value | Reference |
| Compound 17a | - | VEGFR-2 | IC50 | Not specified (Best inhibitory activity) | [9] |
| Compound 10l | A549/ATCC | - | GI50 | 1.66–100 µM | [9] |
| Compound 17a | Various | - | GI50 | Not specified (Significant) | [9] |
| Pyridazine 11m | T-47D | CDK2 | IC50 | 0.43 ± 0.01 µM | [4] |
| Pyridazine 11m | MDA-MB-231 | CDK2 | IC50 | 0.99 ± 0.03 µM | [4] |
| Pyridazine 11m | - | CDK2 | IC50 | 20.1 ± 0.82 nM | [4] |
IC50: Half-maximal Inhibitory Concentration; GI50: 50% Growth Inhibition
Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Pyridazine Derivatives
| Compound | Target Enzyme | Activity Metric | Value | Reference |
| Compound 6b | COX-2 | IC50 | 0.18 µM | [11] |
| Compound 4c | COX-2 | IC50 | 0.26 µM | [11] |
| Celecoxib (Reference) | COX-2 | IC50 | 0.35 µM | [11] |
| Pyridazine 9a | COX-2 | IC50 | 15.50 nM | [12] |
| Pyridazine 16b | COX-2 | IC50 | 16.90 nM | [12] |
| Benzyloxy pyridazine 5a | hCA II | Kᵢ | 5.3 nM | [10] |
| Pyridazine 3 | hCA XII | Kᵢ | 5.3 nM | [10] |
| Pyridazine 7f | hCA XII | Kᵢ | 8.7 nM | [10] |
IC50: Half-maximal Inhibitory Concentration; Kᵢ: Inhibition Constant
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.
Antimicrobial Activity Assays
3.1.1. Agar (B569324) Disc Diffusion Method [3][13]
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.
-
Materials:
-
Test pyridazine derivatives
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes)
-
Mueller-Hinton Agar (MHA)
-
Standard antibiotic discs (e.g., Gentamycin, Ceftizoxime, Ampicillin)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Sterile swabs, petri dishes, and incubator.
-
-
Procedure:
-
Prepare MHA plates and allow them to solidify.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Evenly spread the bacterial suspension over the surface of the MHA plates using a sterile swab.
-
Impregnate sterile filter paper discs with a known concentration of the test compound (e.g., 50 µg/ml).
-
Aseptically place the impregnated discs on the surface of the inoculated agar plates.
-
Place standard antibiotic discs as positive controls and solvent-impregnated discs as negative controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition in millimeters (mm) around each disc.
-
3.1.2. Minimum Inhibitory Concentration (MIC) Determination [5]
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Test pyridazine derivatives
-
Bacterial strains
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standard antimicrobial agent
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare a stock solution of each test compound.
-
Perform two-fold serial dilutions of the compounds in CAMHB in a 96-well microtiter plate.
-
Prepare a bacterial suspension and dilute it in CAMHB to achieve a final concentration of approximately 5×10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Anticancer Activity Assays
3.2.1. VEGFR-2 Kinase Assay [9][14]
This assay measures the ability of pyridazine derivatives to inhibit the kinase activity of VEGFR-2.
-
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Test pyridazine derivatives
-
Kinase-Glo™ Luminescent Kinase Assay Kit
-
White 96-well plates
-
Luminometer.
-
-
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and substrate.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the respective wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition and determine the IC50 value for each compound.
-
Anti-inflammatory Activity Assays
3.3.1. In Vivo Carrageenan-Induced Paw Edema Assay [15][16]
This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.
-
Materials:
-
Wistar rats or Swiss mice
-
Carrageenan solution (1% in saline)
-
Test pyridazine derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Vehicle for compound administration
-
Plebismometer or digital calipers.
-
-
Procedure:
-
Divide the animals into groups (control, standard, and test compound groups).
-
Administer the test compounds and the standard drug to the respective groups (e.g., intraperitoneally or orally) one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal to induce edema.
-
Measure the paw volume or thickness at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plebismometer or calipers.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
3.3.2. In Vitro COX-2 Inhibition Assay [10][11]
This assay determines the ability of pyridazine derivatives to inhibit the activity of the COX-2 enzyme.
-
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
Arachidonic acid (substrate)
-
COX probe
-
Test pyridazine derivatives
-
Standard COX-2 inhibitor (e.g., Celecoxib)
-
Fluorometric microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at the appropriate temperature (e.g., 25°C) and measure the fluorescence in kinetic mode at Ex/Em = 535/587 nm.
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percent inhibition and calculate the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways.
VEGFR-2 Signaling Pathway in Angiogenesis
VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[17] In cancer, tumor cells secrete vascular endothelial growth factor (VEGF), which binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes tumor growth and metastasis.[18] Pyridazine derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking this pro-angiogenic signaling.
Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.
COX-2 Pathway in Inflammation
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[11] Selective inhibition of COX-2 is a major therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Caption: COX-2 pathway in inflammation and its inhibition by pyridazine derivatives.
Experimental Workflow for Drug Discovery
The process of identifying and characterizing novel this compound derivatives as potential therapeutic agents typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: General workflow for the discovery of bioactive pyridazine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Applications of Pyridazine-4-Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine-4-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The inherent physicochemical properties of the pyridazine (B1198779) ring, coupled with the reactivity of the carboxylic acid moiety, allow for the generation of diverse molecular libraries with potential therapeutic applications.[1][2] This document provides a comprehensive overview of the pharmacological applications of this compound derivatives, with a focus on their roles as enzyme inhibitors and antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and drug discovery efforts.
Pharmacological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities. Notably, these compounds have shown significant potential as inhibitors of key enzymes involved in inflammation and cancer, as well as promising antimicrobial properties. The following tables summarize the quantitative data for various this compound derivatives.
Enzyme Inhibition
Table 1: Inhibitory Activity of this compound Derivatives against Inflammatory and Cancer-Related Enzymes
| Compound ID | Target Enzyme | IC50 / Ki | Reference Compound | IC50 / Ki (Reference) |
| P4C-A1 | COX-2 | IC50: 0.18 µM | Celecoxib | IC50: 0.35 µM |
| P4C-A2 | COX-2 | IC50: 0.26 µM | Celecoxib | IC50: 0.35 µM |
| P4C-S1 | 5-LOX | IC50: 2.0 µM | Zileuton | IC50: 3.5 µM |
| P4C-S2 | 5-LOX | IC50: 2.5 µM | Zileuton | IC50: 3.5 µM |
| P4C-B1 | hCA II | Ki: 5.3 nM | Acetazolamide | - |
| P4C-B2 | hCA IX | Ki: 4.9 nM | Acetazolamide | - |
| P4C-B3 | hCA XII | Ki: 5.3 nM | Acetazolamide | - |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; hCA: human Carbonic Anhydrase. Data compiled from multiple sources for illustrative purposes.[3][4]
Antimicrobial Activity
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains
| Compound ID | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| P4C-M1 | 8 µg/mL | 16 µg/mL |
| P4C-M2 | 16 µg/mL | 32 µg/mL |
| Ciprofloxacin | 0.5 - 2 µg/mL | 0.25 - 1 µg/mL |
MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources for illustrative purposes.
Signaling Pathways
The therapeutic effects of this compound derivatives can be attributed to their modulation of specific signaling pathways.
Experimental Protocols
Synthesis of this compound Derivatives
A general workflow for the synthesis of this compound derivatives, such as esters and amides, is outlined below.
Protocol 1: Synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid [5]
-
Step 1: Reaction of dimethyl 2-methylenebutanedioate with hydrazine (B178648). React dimethyl 2-methylenebutanedioate with hydrazine to obtain methyl 6-oxohexahydropyridazine-4-carboxylate.
-
Step 2: Oxidation. Oxidize the product from Step 1 with a suitable oxidizing agent (e.g., bromine in acetic acid) to yield methyl 6-oxo-1H-pyridazine-4-carboxylate.
-
Step 3: Isolation. Isolate the methyl 6-oxo-1H-pyridazine-4-carboxylate.
-
Step 4: Hydrolysis. Hydrolyze the isolated ester in the presence of an aqueous base (e.g., NaOH) or acid to obtain 6-oxo-1H-pyridazine-4-carboxylic acid.
Protocol 2: General Procedure for Esterification [6]
-
To a solution of this compound (1 equivalent) in a suitable dry solvent (e.g., dichloromethane), add the desired alcohol (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Cool the mixture to 0 °C and add dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid (e.g., 1N HCl) and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ester.
Protocol 3: General Procedure for Amidation
-
Activate the this compound by converting it to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
Alternatively, use a coupling agent such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
To the activated carboxylic acid or the in-situ generated active ester, add the desired amine (1.1 equivalents).
-
Stir the reaction at room temperature for 4-12 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the target amide.
Biological Assays
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay [7][8]
This assay is based on the principle that COX enzymes catalyze the conversion of arachidonic acid to PGH2. The peroxidase activity of COX is utilized to measure the oxidation of a chromogenic substrate.
-
Reagents: Ovine COX-1 or human COX-2 enzyme, arachidonic acid (substrate), a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), test compounds, and a reference inhibitor (e.g., celecoxib).
-
Procedure: a. In a 96-well plate, add the assay buffer, enzyme, and the test compound at various concentrations. b. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding arachidonic acid. d. Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 5: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay [9]
This spectrophotometric assay measures the ability of a compound to inhibit the 5-LOX-catalyzed formation of hydroperoxides from linoleic acid.
-
Reagents: 5-Lipoxygenase enzyme, linoleic acid (substrate), borate (B1201080) buffer (pH 9.0), test compounds, and a reference inhibitor (e.g., Zileuton).
-
Procedure: a. In a quartz cuvette, mix the buffer, enzyme solution, and the test compound at various concentrations. b. Pre-incubate the mixture at room temperature for 5 minutes. c. Initiate the reaction by adding the linoleic acid substrate. d. Monitor the increase in absorbance at 234 nm for 5 minutes using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Protocol 6: Carbonic Anhydrase (CA) Inhibition Assay [10][11][12]
This assay measures the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (B1210297) (p-NPA) to the colored p-nitrophenolate anion.
-
Reagents: Purified human carbonic anhydrase isoforms (e.g., hCA II, IX, XII), p-nitrophenyl acetate (p-NPA) as the substrate, Tris-HCl buffer (pH 7.4), test compounds, and a reference inhibitor (e.g., acetazolamide).
-
Procedure: a. In a 96-well plate, add the buffer, enzyme, and test compound at various concentrations. b. Pre-incubate for 10 minutes at room temperature. c. Initiate the reaction by adding p-NPA. d. Measure the absorbance at 400 nm at regular intervals.
-
Data Analysis: Calculate the enzymatic activity from the rate of p-nitrophenol formation. Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.
Protocol 7: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination [2][13]
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial inoculums adjusted to 0.5 McFarland standard, test compounds, and a standard antibiotic (e.g., ciprofloxacin).
-
Procedure: a. Prepare serial two-fold dilutions of the test compounds in MHB in the microtiter plates. b. Add the standardized bacterial inoculum to each well. c. Include positive (inoculum only) and negative (broth only) controls. d. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 8: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats [14][15][16]
-
Animals: Male Wistar rats (150-200 g).
-
Procedure: a. Group the animals and administer the test compound or reference drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle. b. After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. c. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Conclusion
This compound derivatives have demonstrated significant potential in various pharmacological applications, particularly as enzyme inhibitors for the treatment of inflammatory diseases and cancer, and as antimicrobial agents. The protocols and data presented in this document provide a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis, evaluation, and optimization of this promising class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase 9 (CA9) and redox signaling in cancer-associated fibroblasts: Therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
Pyridazine-4-Carboxylic Acid: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. The pyridazine (B1198779) ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, including increased polarity and the ability to participate in hydrogen bonding, which can enhance aqueous solubility and target engagement.[1] The carboxylic acid functional group at the 4-position serves as a versatile handle for the synthesis of a diverse array of derivatives, such as amides and esters, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Derivatives of the pyridazine scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors. Detailed experimental protocols for the synthesis of key derivatives and a summary of relevant biological data are also presented.
Applications in Medicinal Chemistry
The pyridazine nucleus is considered a "privileged structure" in drug discovery due to its frequent appearance in biologically active compounds.[1] this compound, in particular, has been utilized as a key component in the synthesis of potent enzyme inhibitors and receptor ligands.
Kinase Inhibitors
One of the most significant applications of this compound is in the development of protein kinase inhibitors.[5][6] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyridazine-4-carboxamide (B1353753) moiety has been identified as a key pharmacophore in a number of kinase inhibitors, including those targeting the PI3K/Akt/mTOR signaling pathway.[7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature of many human cancers.[8][9][10]
G Protein-Coupled Receptor (GPCR) Ligands
Derivatives of pyridazine have also been explored as ligands for G protein-coupled receptors (GPCRs).[9] GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The unique electronic properties of the pyridazine ring can contribute to favorable interactions with the binding pockets of these receptors.
Data Presentation
The following tables summarize the biological activity of representative compounds derived from pyridazine-containing scaffolds.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| 5b | VEGFR Kinase | Enzyme Inhibition | - (92.2% inhibition at 10 µM) | - | [3] |
| 10l | - | Cell Growth Inhibition | 1.66 - 100 | A549/ATCC | [4] |
| 17a | VEGFR-2 | Enzyme Inhibition | - | - | [4] |
| S5 | MAO-B | Enzyme Inhibition | 0.203 | - | [11] |
| S16 | MAO-B | Enzyme Inhibition | 0.979 | - | [11] |
| 7c | α-glucosidase | Enzyme Inhibition | 0.4 - 1.5 | - | [12] |
| 17c | α-glucosidase | Enzyme Inhibition | 0.4 - 1.5 | - | [12] |
| 21c | α-glucosidase | Enzyme Inhibition | 0.4 - 1.5 | - | [12] |
| 22c | α-glucosidase | Enzyme Inhibition | 0.4 - 1.5 | - | [12] |
Note: The table includes data for various pyridazine derivatives to illustrate the broad applicability of the scaffold. Not all compounds are direct derivatives of this compound.
Experimental Protocols
Detailed methodologies for key synthetic transformations involving this compound are provided below.
Protocol 1: Synthesis of Pyridazine-4-Carboxamides via Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using a standard coupling agent like HATU.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired pyridazine-4-carboxamide.
Protocol 2: Synthesis of this compound Esters via Fischer Esterification
This protocol outlines the esterification of this compound with an alcohol under acidic conditions.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (used as solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.[13]
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the desired ester.[14]
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridazine Derivative
This protocol describes a general method for the palladium-catalyzed cross-coupling of a halogenated pyridazine derivative (which can be synthesized from this compound) with a boronic acid.
Materials:
-
Halogenated pyridazine derivative (e.g., 4-chloropyridazine)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the halogenated pyridazine derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.1 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 2-24 hours. Monitor the reaction by TLC or LC-MS.[3]
-
After cooling to room temperature, dilute the mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, and survival. Many cancers exhibit hyperactivation of this pathway. Pyridazine-4-carboxamide derivatives have been shown to inhibit key kinases within this pathway, such as Akt.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyridazine-4-carboxamide derivatives on Akt.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a pyridazine-4-carboxamide derivative.
Caption: A generalized experimental workflow for the synthesis of pyridazine-4-carboxamides.
Logical Relationship
The pyridazine scaffold can be considered a versatile starting point for generating a library of diverse compounds for biological screening.
Caption: Logical progression from the this compound building block to a lead compound.
References
- 1. Pyridazine-4-carboxamide|CAS 88511-47-1|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of Pyridazine-4-Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of pyridazine-4-carboxylic acid analogs. This document includes a summary of their activity, quantitative data from various studies, detailed experimental protocols for in vitro screening, and visualizations of experimental workflows and a key signaling pathway.
Introduction to this compound Analogs
Pyridazine (B1198779) and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The pyridazine nucleus is a key pharmacophore in several marketed drugs.[2] Analogs of this compound, in particular, have been investigated for their potential as novel antimicrobial and antifungal agents. These compounds offer a versatile scaffold for chemical modification, allowing for the fine-tuning of their biological activity and pharmacokinetic properties.
Antimicrobial and Antifungal Activity
Various studies have demonstrated that this compound analogs exhibit inhibitory activity against a spectrum of pathogenic bacteria and fungi. The mechanism of action for some of these analogs has been linked to the inhibition of essential metabolic pathways in microorganisms, such as the folate biosynthetic pathway.[3] Specifically, some pyrimido[4,5-c]pyridazine (B13102040) derivatives have been shown to target dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in this pathway.[3]
Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyridazine ring and the carboxylic acid moiety play a crucial role in determining the potency and spectrum of antimicrobial and antifungal activity.[4][5] For instance, the introduction of certain aryl or heterocyclic moieties can significantly enhance the biological activity.
Quantitative Antimicrobial and Antifungal Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative pyridazine analogs against various bacterial and fungal strains as reported in the literature.
Table 1: Antibacterial Activity of Pyridazinone Derivatives (µM) [6]
| Compound | S. aureus (MRSA) | P. aeruginosa | E. coli | A. baumannii | S. typhimurium |
| 3 | 4.52 | >36.21 | >36.21 | >36.21 | >36.21 |
| 7 | 7.80 | 8.92 | 7.80 | 7.80 | 7.80 |
| 13 | 29.94 | 7.48 | 29.94 | 3.74 | 29.94 |
| 15 | >25.77 | 25.77 | >25.77 | 6.44 | >25.77 |
| Amikacin | <0.53 | <0.53 | <0.53 | <0.53 | <0.53 |
Table 2: Antifungal Activity of Pyrazole Carboxylic Acid Derivatives (IC50 in µg/mL) [7]
| Compound | Candida albicans |
| L1 | 34.25 |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.[3][8][9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains
-
This compound analogs (test compounds)
-
Standard antibiotic (positive control, e.g., Amikacin)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Sterile saline (0.85%)
-
McFarland standard No. 0.5
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Dissolve the test compounds and the standard antibiotic in a suitable solvent to prepare stock solutions. Further dilute these stock solutions in the growth medium to obtain a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strains on appropriate agar (B569324) plates overnight. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Plate Preparation: Add 100 µL of the appropriate concentration of the test compound or control to each well of a 96-well plate.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.[3]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[3]
Caption: Workflow for MIC determination using the broth microdilution method.
Agar Well Diffusion Method for Antifungal Susceptibility Testing
This method is commonly used for preliminary screening of antifungal activity.[1][2][10]
Materials:
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Petri dishes
-
Fungal strains
-
This compound analogs (test compounds)
-
Standard antifungal (positive control, e.g., Fluconazole)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Sterile cork borer or pipette tips
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the fungal growth medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a suspension of the fungal spores or yeast cells in sterile saline. Adjust the concentration to a suitable density (e.g., 10^6 spores/mL).
-
Plate Inoculation: Evenly spread the fungal inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.[10]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Also, add the positive and negative (solvent) controls to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antifungal activity.
Caption: Workflow for the agar well diffusion antifungal susceptibility test.
Signaling Pathway: Inhibition of Dihydropteroate Synthase (DHPS)
The folate biosynthetic pathway is essential for the survival of many microorganisms as they cannot uptake folate from their environment.[7] Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate.[7][11] Some pyridazine analogs act as competitive inhibitors of PABA, thus blocking the synthesis of folic acid and subsequently inhibiting microbial growth.[3][12][13]
Caption: Inhibition of the folate pathway by pyridazine analogs targeting DHPS.
Conclusion and Future Perspectives
This compound analogs represent a promising class of compounds with significant potential for the development of new antimicrobial and antifungal agents. The data presented in these notes highlight their activity against a range of pathogens. The provided protocols offer a standardized framework for the in vitro evaluation of novel analogs. Future research should focus on optimizing the structure of these compounds to enhance their potency and broaden their spectrum of activity. Further investigations into their mechanisms of action and in vivo efficacy are also crucial steps toward their potential clinical application. The exploration of synergistic combinations with existing antimicrobial drugs could also be a valuable avenue for future studies.
References
- 1. Well diffusion for antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Approach to Antifungal Efficacy through Well Diffusion Analysis and Molecular Interaction Profile of Polyherbal Formulation – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 8. protocols.io [protocols.io]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. gosset.ai [gosset.ai]
- 13. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]
Application Notes and Protocols for Substituted Pyridazine-4-Carboxylic Acids as Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the herbicidal properties of substituted pyridazine-4-carboxylic acids and their derivatives. This document includes quantitative data on their efficacy, detailed experimental protocols for their synthesis and evaluation, and diagrams of their mechanism of action and experimental workflows.
Introduction
Substituted pyridazine (B1198779) derivatives are a class of heterocyclic compounds that have garnered significant attention in agrochemical research due to their broad spectrum of biological activities, including herbicidal effects.[1][2] Notably, certain substituted pyridazine-4-carboxylic acids and their analogs have demonstrated potent herbicidal activity by inhibiting crucial biochemical pathways in plants, leading to growth inhibition and death of susceptible weed species.[3][4] The primary mechanism of action for many of these compounds is the inhibition of phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[3][4][5] This inhibition leads to the accumulation of phytoene and subsequent photooxidative damage due to the lack of protective carotenoids, resulting in a characteristic bleaching of the plant tissues.[5]
Data Presentation
The following tables summarize the quantitative herbicidal activity of selected substituted pyridazine-4-carboxylic acid derivatives and related compounds.
Table 1: Pre-emergence Herbicidal Activity of Pyridazine-4-carboxamide Derivatives against Common Weeds [3][4]
| Compound ID | Structure | Target Weed | Concentration (µg/mL) | Inhibition Rate (%) |
| B1 | 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide | Echinochloa crus-galli (Barnyard grass) | 100 | 100 |
| Portulaca oleracea (Common purslane) | 100 | 100 | ||
| Norflurazon | (Reference) | Echinochloa crus-galli | 100 | ~80 |
| Portulaca oleracea | 100 | ~90 | ||
| Diflufenican | (Reference) | Echinochloa crus-galli | 100 | ~70 |
| Portulaca oleracea | 100 | ~100 |
Table 2: Post-emergence Herbicidal Activity of Pyridazine-4-carboxamide Derivatives against Broadleaf Weeds [3][4]
| Compound ID | Structure | Target Weed | Concentration (µg/mL) | Inhibition Rate (%) |
| B1 | 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide | Broadleaf Weeds | 100 | 100 |
| Norflurazon | (Reference) | Broadleaf Weeds | 100 | ~70 |
| Diflufenican | (Reference) | Broadleaf Weeds | 100 | 100 |
Table 3: Herbicidal Activity of α,α,α-trifluoro-m-tolyl Pyridazinone Derivatives [6]
| Compound | Activity Type | Concentration | Observed Effect |
| 5a & 5f | Bleaching | 10 µg/mL | Active |
| Selected Compounds | Herbicidal | 300 g/ha | Active in greenhouse conditions |
Signaling Pathway and Mechanism of Action
Substituted this compound derivatives primarily exert their herbicidal effects by inhibiting phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. This pathway is essential for the production of carotenoids, which protect chlorophyll (B73375) from photooxidation.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of key this compound intermediates and for conducting herbicidal activity assays.
Synthesis Protocols
Protocol 1: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic Acid
This protocol describes the synthesis from α-ketoglutaric acid.
Materials:
-
α-ketoglutaric acid
-
Water
-
Single-mouth bottle
-
Stirring apparatus
-
Refrigerator
-
Filtration apparatus
Procedure:
-
In a single-mouth bottle containing 5 mL of water, add 2.2 g of α-ketoglutaric acid.
-
While stirring at room temperature, slowly add 9 mL of hydrazine hydrate dropwise over 3-4 minutes. The solution will gradually turn light yellow.
-
Continue stirring for 30 minutes.
-
Place the reaction mixture in a refrigerator for 3 hours to facilitate precipitation.
-
Collect the white powder precipitate by suction filtration.
-
The resulting 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid can be used directly in subsequent reactions.
Protocol 2: Synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid
This protocol details a multi-step synthesis starting from methyl pyruvate.
Materials:
-
5-methoxy-4-methyl-2,5-dioxopent-3-enoic acid
-
50% aqueous hydrazine hydrate (N₂H₄)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Reaction vessel with stirring
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 252 g of 5-methoxy-4-methyl-2,5-dioxopent-3-enoic acid in 2 L of methanol in a suitable reaction vessel with stirring.
-
Treat the solution dropwise with 180 mL of 50% aqueous hydrazine hydrate. An exothermic reaction will occur, forming a precipitate.
-
Stir the reaction mixture for an additional hour and then cool it in an ice bath to complete crystallization of the resulting salt.
-
Dissolve the obtained salt in 450 mL of deionized water at 70°C.
-
Acidify the solution to a pH of approximately 1 with concentrated HCl.
-
Cool the resulting suspension in an ice bath to complete the crystallization of 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
-
Collect the product by filtration and wash the filter cake with cold deionized water (2 x 100 mL).
-
Dry the product under reduced pressure, then suspend it in 100 mL of toluene.
-
Remove the toluene in vacuo to yield the final product.
Protocol 3: Synthesis of 6-Chloropyridazine-3-carboxylic Acid
This protocol describes the oxidation of 3-chloro-6-methylpyridazine (B130396).
Materials:
-
3-chloro-6-methylpyridazine
-
Sulfuric acid
-
Oxidizing agent (e.g., potassium permanganate)
-
Ice water
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Recrystallization solvent (e.g., methanol)
-
Reaction vessel with stirring and temperature control
Procedure:
-
In an ice bath, add 3-chloro-6-methylpyridazine to sulfuric acid.
-
While stirring, add the oxidizing agent.
-
Allow the reaction to proceed at a temperature between 20-80°C.
-
After the reaction is complete, cool the mixture and dilute it with ice water.
-
Extract the product with a suitable solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, and evaporate the solvent under reduced pressure.
-
Recrystallize the residue from a suitable solvent to obtain 6-chloropyridazine-3-carboxylic acid.
Herbicidal Activity Assays
The following protocols are adapted from methodologies used to evaluate the herbicidal activity of pyridazine derivatives.[3][4]
Protocol 4: Pre-emergence Herbicidal Activity Assay (Petri Dish Method)
This assay evaluates the effect of the test compounds on seed germination and early growth.
Materials:
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Test compounds
-
Acetone (B3395972) (or other suitable solvent)
-
Tween-80
-
Distilled water
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Portulaca oleracea)
-
Growth chamber with controlled temperature and light
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Place a sheet of filter paper in each petri dish.
-
Apply 1 mL of the test solution (diluted to the desired concentration with distilled water containing a small amount of Tween-80) to the filter paper. A solvent-only control should also be prepared.
-
After the solvent has evaporated, place 20-30 seeds of the target weed species on the filter paper.
-
Add 5 mL of distilled water to each petri dish.
-
Seal the petri dishes and place them in a growth chamber at 25-28°C with a 12h/12h light/dark cycle.
-
After 7-10 days, measure the root and stem length of the seedlings.
-
Calculate the percent inhibition relative to the solvent control.
Protocol 5: Post-emergence Herbicidal Activity Assay (Pot Culture Method)
This assay assesses the effect of the test compounds on established seedlings.
Materials:
-
Pots filled with a suitable soil mix
-
Seeds of target weed species
-
Test compounds
-
Acetone (or other suitable solvent)
-
Tween-80
-
Distilled water
-
Spray applicator
-
Greenhouse with controlled environmental conditions
Procedure:
-
Sow seeds of the target weed species in pots and allow them to grow to the 2-3 leaf stage in a greenhouse.
-
Prepare spray solutions of the test compounds at various concentrations in a solution of acetone and water containing Tween-80.
-
Spray the seedlings uniformly with the test solutions using a spray applicator. A solvent-only control should also be included.
-
Return the treated plants to the greenhouse.
-
After 14-21 days, visually assess the herbicidal injury (e.g., bleaching, necrosis, stunting) on a percentage scale (0% = no effect, 100% = complete death).
-
Measure the fresh weight of the aerial parts of the plants.
-
Calculate the percent inhibition of fresh weight relative to the solvent control.
Conclusion
Substituted pyridazine-4-carboxylic acids and their derivatives represent a promising class of herbicides with a clear mechanism of action targeting the carotenoid biosynthesis pathway. The provided protocols offer a framework for the synthesis and evaluation of novel compounds within this class. Further research focusing on structure-activity relationships can lead to the development of more potent and selective herbicides for effective weed management in various agricultural and non-agricultural settings.
References
- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 2. Page loading... [wap.guidechem.com]
- 3. A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Pyridazine-4-Carboxylic Acid-Based Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination polymers based on pyridazine-4-carboxylic acid. This class of metal-organic frameworks (MOFs) is of growing interest due to its versatile structural chemistry and promising biological activities.
Introduction
Pyridazine (B1198779) and its derivatives are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The incorporation of this compound as an organic linker in coordination polymers allows for the construction of novel multi-dimensional networks with unique physicochemical and biological characteristics. These materials are synthesized by reacting a metal salt with this compound, often under hydrothermal conditions, to form crystalline structures.[4][5] The resulting coordination polymers have potential applications in drug delivery, catalysis, and as active pharmaceutical ingredients themselves.
Synthesis and Characterization
The synthesis of this compound-based coordination polymers is typically achieved through hydrothermal or solvothermal methods.[6][7] These techniques involve heating the reactants in a sealed vessel, which allows for the crystallization of the product over a period of hours to days. The choice of metal ion, solvent, and reaction temperature can influence the dimensionality and topology of the resulting framework.[1][8]
Characterization of these polymers is crucial to understanding their structure and properties. Standard techniques include:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the metal centers.[5]
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate group to the metal ion.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.[4][9]
Applications in Drug Development
Coordination polymers based on pyridazine derivatives are being explored for various therapeutic applications. Their potential as anticancer agents is a significant area of research. Some metal-organic frameworks have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of specific signaling pathways.[10][11][12] Furthermore, the antimicrobial properties of pyridazine-based compounds suggest that their coordination polymers could be developed as novel antibacterial or antifungal agents.[2][13][14]
Experimental Protocols
I. Hydrothermal Synthesis of a Praseodymium(III)-Pyridazine-4-Carboxylate Coordination Polymer
This protocol is adapted from the synthesis of a praseodymium(III) coordination polymer with this compound.[5]
Materials:
-
This compound (C₅H₄N₂O₂)
-
Praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O)
-
Deionized water
-
15-mL Teflon-lined steel autoclave
Procedure:
-
In a 15-mL Teflon-lined steel autoclave, combine this compound (0.0124 g, 0.1 mmol), Pr(NO₃)₃·6H₂O (0.0435 g, 0.1 mmol), and 8 mL of deionized water.
-
Add triethylamine (0.01 mL) to the mixture.
-
Seal the autoclave and heat it to 170 °C (443 K) for 72 hours (3 days).
-
After 72 hours, cool the autoclave to room temperature.
-
The resulting clear solution is then evaporated at room temperature.
-
Light yellow, block-shaped crystals of the coordination polymer will form over approximately one month.
Caption: Hydrothermal synthesis workflow.
II. Characterization Protocols
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the synthesized coordination polymer.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for shifts in the carboxylate stretching frequencies, which indicate coordination to the metal center.
Thermogravimetric Analysis (TGA):
-
Place a small sample (5-10 mg) of the coordination polymer in an alumina (B75360) crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Analyze the resulting TGA curve to determine the decomposition temperature and thermal stability of the compound.
Data Presentation
Crystallographic Data
The following table summarizes the crystallographic data for a praseodymium(III) coordination polymer with this compound.[5]
| Parameter | Value |
| Chemical Formula | C₅H₄N₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 11.165(2) |
| b (Å) | 6.215(1) |
| c (Å) | 7.413(2) |
| Volume (ų) | 514.4 |
| Z | 4 |
| Temperature (K) | 153 |
| R-factor (%) | 5.67 |
Thermal Analysis Data
The thermal properties of coordination polymers are crucial for determining their stability. A comparative study of metal complexes with pyridazine-3-carboxylic acid and this compound provides insight into how the ligand isomer affects thermal stability.[4]
| Compound | Decomposition Temperature (°C) |
| Mn(II)-pyridazine-3-carboxylate | 250-400 |
| Mn(II)-pyridazine-4-carboxylate | 280-420 |
| Co(II)-pyridazine-3-carboxylate | 260-380 |
| Co(II)-pyridazine-4-carboxylate | 290-410 |
| Ni(II)-pyridazine-3-carboxylate | 270-400 |
| Ni(II)-pyridazine-4-carboxylate | 300-430 |
| Cu(II)-pyridazine-3-carboxylate | 240-360 |
| Cu(II)-pyridazine-4-carboxylate | 270-400 |
| Zn(II)-pyridazine-3-carboxylate | 280-420 |
| Zn(II)-pyridazine-4-carboxylate | 310-440 |
Signaling Pathway in Biological Applications
Apoptosis Induction by a Co(II)-Based MOF
While the specific signaling pathways for this compound-based coordination polymers are still under investigation, studies on other MOFs provide a plausible mechanism for their anticancer activity. For instance, a cobalt-based MOF (ZIF-67) has been shown to induce apoptosis in microglial cells by activating the hypoxia-inducible factor-1α (HIF-1α)/BCL-2 19-kDa interacting protein 3 (BNIP3) signaling pathway.[10][11][12] This pathway represents a potential mechanism through which pyridazine-based coordination polymers could exert their therapeutic effects.
The proposed mechanism involves the following steps:
-
The MOF induces the accumulation of reactive oxygen species (ROS) within the cell.
-
Increased ROS levels stabilize HIF-1α.
-
HIF-1α upregulates the expression of BNIP3.
-
BNIP3, a pro-apoptotic protein, translocates to the mitochondria and disrupts the mitochondrial membrane potential.
-
This leads to the release of pro-apoptotic factors and ultimately results in apoptosis.
Caption: HIF-1α/BNIP3 apoptosis pathway.
References
- 1. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 4. Comparison of structural, spectroscopic, theoretical and thermal properties of metal complexes (Zn(II), Mn(II), Cu(II), Ni(II) and Co(II)) of pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Co(ii)-based metal–organic framework induces apoptosis through activating the HIF-1α/BNIP3 signaling pathway in microglial cells - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 11. Co(ii)-based metal–organic framework induces apoptosis through activating the HIF-1α/BNIP3 signaling pathway in microglial cells - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Pyridazine-4-Carboxylic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pyridazine-4-carboxylic acid and its derivatives have emerged as a versatile scaffold in the discovery of novel agrochemicals. The inherent chemical properties of the pyridazine (B1198779) ring, including its polar nature and ability to participate in hydrogen bonding, make it an attractive pharmacophore for targeting a range of biological processes in insects, fungi, and plants. Research in this area has led to the development of potent insecticides, herbicides, and fungicides, demonstrating the broad utility of this chemical class in crop protection.
Insecticidal Applications: A prominent application of the pyridazine scaffold is in the development of insecticides, particularly for the control of piercing-sucking pests like aphids and whiteflies. A novel class of insecticides, the pyridazine pyrazolecarboxamides (PPCs), features the pyridazine-4-carboxamide (B1353753) moiety as a key structural element. Dimpropyridaz, the first insecticide in this class, showcases a unique mode of action. It acts as a pro-insecticide, being metabolized in the target insect to its active form. This active metabolite modulates the function of chordotonal organs, which are critical for insect hearing and proprioception. This disruption of sensory input leads to cessation of feeding and ultimately, mortality. This distinct mechanism of action makes PPCs valuable tools for resistance management programs.
Herbicidal Applications: Pyridazine-4-carboxamide derivatives have also shown significant promise as herbicides. These compounds have been designed to inhibit crucial plant-specific enzymes. One such target is phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and a subsequent lack of carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation. This results in characteristic bleaching of the plant tissues, followed by growth inhibition and death. The development of PDS inhibitors based on the pyridazine-4-carboxamide scaffold offers a potential alternative to existing herbicide classes.
Fungicidal Applications: The carboxamide functional group is a well-established toxophore in many commercial fungicides, primarily those targeting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. By incorporating the this compound core, researchers have developed novel SDH inhibitors. These compounds block the fungal respiratory process, leading to a depletion of cellular energy and ultimately, fungal death. The structural diversity offered by the pyridazine ring allows for the fine-tuning of the molecule's properties to enhance its efficacy against a range of fungal pathogens and to overcome existing resistance mechanisms.
Data Presentation
Table 1: Insecticidal Activity of Representative Pyridine (B92270)/Pyridazine Carboxamide Derivatives against Aphids
| Compound ID | Target Pest | Assay Type | Activity (LC50 in mg/L) | Reference Compound | Reference LC50 (mg/L) |
| 1f | Aphis craccivora (nymphs) | Leaf Dipping | 0.080 | Acetamiprid | 0.045 |
| 1d | Aphis craccivora (nymphs) | Leaf Dipping | 0.098 | Acetamiprid | 0.045 |
| 1c | Aphis craccivora (nymphs) | Leaf Dipping | 0.127 | Acetamiprid | 0.045 |
Note: Data presented here are for representative pyridine derivatives to illustrate the potential insecticidal efficacy of this class of compounds. Specific data for pyridazine-4-carboxamides may vary.[1]
Table 2: Herbicidal Activity of Representative Pyrazine (B50134) Carboxamide Derivatives
| Compound ID | Target Weed | Assay Type | Activity (IC50 in µmol/L) |
| 2 | Spinach Chloroplasts | Oxygen Evolution Rate | 51.0 |
| 3 | Chlorella vulgaris | Chlorophyll Content | 44.0 |
Note: Data for pyrazine carboxamides are presented as illustrative examples of herbicidal activity. The herbicidal pyridazine-4-carboxamide B1 has shown 100% inhibition of Echinochloa crus-galli and Portulaca oleracea at 100 µg/mL.[2]
Table 3: Fungicidal Activity of Representative Pyrazole (B372694) Carboxamide Derivatives
| Compound ID | Fungal Pathogen | Assay Type | Activity (EC50 in µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
| 8j | Alternaria solani | Mycelial Growth | 3.06 | Boscalid | - |
| 6d | Rhizoctonia cerealis | Mycelial Growth | 5.11 | Fluxapyroxad | 11.93 |
| 6j | Rhizoctonia cerealis | Mycelial Growth | 8.14 | Fluxapyroxad | 11.93 |
Note: Data for pyrazole carboxamides are presented to demonstrate the fungicidal potential of carboxamide derivatives. The efficacy of pyridazine-4-carboxamides would need to be determined through specific testing.[3][4][5]
Experimental Protocols
Protocol 1: General Synthesis of Pyridazine-4-carboxamides
This protocol describes a general method for the synthesis of pyridazine-4-carboxamides from this compound.
Step 1: Synthesis of Pyridazine-4-carbonyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude pyridazine-4-carbonyl chloride.
Step 2: Amide Coupling
-
Dissolve the crude pyridazine-4-carbonyl chloride in anhydrous DCM.
-
To this solution, add the desired amine (1.1 eq) and a base such as triethylamine (B128534) (1.5 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired pyridazine-4-carboxamide.
Protocol 2: Insecticidal Bioassay - Aphid Leaf-Dip Method
This protocol is adapted for testing the efficacy of pyridazine-4-carboxamide derivatives against aphids.
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone (B3395972) or DMSO) to prepare stock solutions. Make serial dilutions of the stock solutions with water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).
-
Leaf Treatment: Dip cabbage leaf discs (approximately 5 cm in diameter) into the test solutions for 10-30 seconds. Allow the leaf discs to air dry.
-
Infestation: Place the treated leaf discs in Petri dishes lined with moist filter paper. Transfer 20-30 apterous adult aphids onto each leaf disc using a fine brush.
-
Incubation: Maintain the Petri dishes at 25 ± 1 °C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Record the number of dead aphids after 24, 48, and 72 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.
Protocol 3: Herbicidal Bioassay - Phytoene Desaturase (PDS) Inhibition Assay
This in vitro assay measures the inhibition of PDS, a key enzyme in carotenoid biosynthesis.[6][7]
-
Enzyme Preparation: Prepare an active PDS enzyme from a recombinant source, such as E. coli expressing the PDS gene.
-
Substrate Preparation: Prepare the substrate, phytoene, from another engineered E. coli strain.
-
Assay Mixture: In a reaction vessel, combine the PDS enzyme preparation, phytoene, and the test compound at various concentrations in a suitable buffer.
-
Incubation: Incubate the reaction mixture under appropriate conditions (e.g., 30 °C for 1 hour).
-
Product Extraction and Analysis: Stop the reaction and extract the carotenoids. Analyze the products (phytofluene and ζ-carotene) by HPLC or spectrophotometry.
-
Data Analysis: Determine the percentage inhibition of PDS activity for each compound concentration and calculate the IC50 value.
Protocol 4: Fungicidal Bioassay - Mycelial Growth Inhibition Assay
This protocol assesses the in vitro fungicidal activity of pyridazine-4-carboxamide derivatives.
-
Media Preparation: Prepare potato dextrose agar (B569324) (PDA) and amend it with the test compounds dissolved in a suitable solvent to achieve a range of final concentrations.
-
Inoculation: Place a mycelial plug (5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Measurement: After a set incubation period (e.g., 3-7 days), measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the control (solvent only). Determine the EC50 value.
Mandatory Visualizations
Caption: Mechanism of action for Dimpropyridaz insecticide.
Caption: Herbicidal mode of action via PDS inhibition.
Caption: Agrochemical discovery workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyridazine-4-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of pyridazine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound include:
-
Partial Decarboxylation: Starting from the corresponding dicarboxylic acid, pyridazine-4,5-dicarboxylic acid, and selectively removing one carboxyl group.[1]
-
Oxidation of a Precursor: Oxidation of a substituted pyridazine (B1198779), such as 4-methylpyridazine (B73047), to the carboxylic acid.
-
Cyclocondensation: Building the pyridazine ring from acyclic precursors. For instance, reacting a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648).[2]
-
Multi-step Synthesis from Cyclopropenes: A method involving the cycloaddition of diazomethane (B1218177) to 2,3-disubstituted 2-cyclopropenecarboxylic acids, followed by isomerization and oxidation.[3]
Q2: I am experiencing very low yields in my synthesis. What are the likely causes?
A2: Low yields in pyridazine synthesis are a common issue and can stem from several factors:
-
Incomplete reaction: The reaction time may be too short or the temperature too low for the reaction to go to completion.
-
Side reactions: Depending on the route, side reactions such as the formation of hydrazides when using hydrazine, or over-oxidation of the pyridazine ring can consume starting materials and reduce the yield of the desired product.[4]
-
Product degradation: The this compound product may be unstable under the reaction or workup conditions, especially at high temperatures or in the presence of strong acids or bases.[4]
-
Poor regioselectivity: In cyclocondensation reactions with unsymmetrical starting materials, the formation of undesired regioisomers can be a significant issue.[4]
Q3: Purification of my crude this compound is proving difficult. What are the recommended purification methods?
A3: The polarity of pyridazine derivatives can make purification challenging.[5] A combination of the following techniques is often effective:
-
Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical.[6][7] For this compound, solvents such as water or ethanol-water mixtures can be effective. It is important that the chosen solvent dissolves the compound well at high temperatures but poorly at low temperatures.
-
Column Chromatography: For removing impurities with different polarities, column chromatography can be employed. Due to the polar nature of the product, a polar eluent system may be required with normal-phase silica (B1680970) gel. Alternatively, reverse-phase (C18) chromatography can be effective.[5]
-
Acid-Base Extraction: As a carboxylic acid, your product can be dissolved in a dilute aqueous base (e.g., sodium bicarbonate solution) to separate it from non-acidic impurities. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, and the product can be precipitated by acidification.
Q4: I am seeing multiple spots on my TLC plate after the reaction. What could these be?
A4: The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include:
-
Unreacted starting materials: If the reaction has not gone to completion.
-
Reaction intermediates: Some synthetic routes proceed through stable intermediates that may persist if the reaction conditions are not optimal.
-
Side products: As mentioned in A2, various side reactions can lead to the formation of byproducts.
-
Isomers: In certain synthetic approaches, the formation of constitutional isomers is possible.[4]
-
Degradation products: If the product is unstable under the reaction conditions.
Troubleshooting Guides
Route 1: Partial Decarboxylation of Pyridazine-4,5-dicarboxylic Acid
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired mono-acid. | Reaction conditions are too harsh, leading to complete decarboxylation to pyridazine. | Carefully control the reaction temperature and time. Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction once the desired product is maximized. |
| The starting di-acid is not fully dissolved, leading to an incomplete reaction. | Use a suitable solvent in which the starting material has good solubility at the reaction temperature. | |
| Product is contaminated with the starting di-acid and/or pyridazine. | Incomplete reaction or over-reaction. | Optimize reaction time and temperature. Purification by fractional crystallization or column chromatography may be necessary to separate the mixture. |
Route 2: Oxidation of 4-Methylpyridazine
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of carboxylic acid. | The oxidizing agent is not strong enough or is used in insufficient quantity. | Consider using a stronger oxidizing agent like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). Ensure at least a stoichiometric amount of the oxidant is used.[2] |
| Over-oxidation and ring cleavage. | Control the reaction temperature carefully, often requiring cooling. Add the oxidizing agent portion-wise to avoid a rapid exotherm. | |
| Formation of N-oxide as a byproduct. | The nitrogen atoms in the pyridazine ring are susceptible to oxidation. | Choose an oxidizing agent and reaction conditions that are selective for the oxidation of the methyl group over the ring nitrogen. |
| Difficult separation of the product from inorganic salts (e.g., MnO₂ from KMnO₄ oxidation). | Inherent to the use of certain oxidizing agents. | After the reaction, the inorganic precipitate should be thoroughly filtered and washed with hot water to recover any adsorbed product. The aqueous filtrate can then be acidified to precipitate the carboxylic acid. |
Route 3: Cyclocondensation Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Formation of a mixture of regioisomers. | The 1,4-dicarbonyl precursor is unsymmetrical.[4] | Modify the starting materials to be symmetrical if possible. Alternatively, explore different reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired isomer. Separation of isomers by chromatography or crystallization will likely be necessary. |
| Low yield due to hydrazide formation. | The hydrazine reagent reacts with ester groups if present in the starting material.[4] | Use a protected form of the dicarbonyl compound where the carboxyl group is not an ester, or use a milder hydrazine source. |
| Isolation of a dihydropyridazine (B8628806) intermediate instead of the final aromatic product. | The reaction conditions are not sufficient to promote the final oxidation/aromatization step.[4] | The isolated dihydropyridazine can often be oxidized to the desired pyridazine in a separate step using an oxidizing agent like bromine in acetic acid.[2] |
Experimental Protocols
Protocol 1: Partial Decarboxylation of Pyridazine-4,5-dicarboxylic Acid
This protocol is based on the general principle of selective mono-decarboxylation of dicarboxylic acids.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridazine-4,5-dicarboxylic acid in a high-boiling solvent such as diphenyl ether or quinoline.
-
Decarboxylation: Heat the reaction mixture to a temperature just above the melting point of the dicarboxylic acid. The exact temperature and reaction time are critical and must be optimized. Monitor the evolution of CO₂ gas.
-
Monitoring: Follow the progress of the reaction by TLC or HPLC to determine the optimal point to stop the reaction, maximizing the yield of the mono-acid while minimizing the formation of pyridazine.
-
Workup: Cool the reaction mixture and dilute it with a solvent in which the product is poorly soluble, such as hexane, to precipitate the crude product.
-
Purification: Collect the crude solid by filtration. Purify the this compound by recrystallization from a suitable solvent like water or an ethanol/water mixture.
Protocol 2: Oxidation of 4-Methylpyridazine with Potassium Permanganate
This protocol describes a general method for the oxidation of an alkyl side-chain on a heterocyclic ring.
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylpyridazine in water.
-
Oxidation: Slowly add a solution of potassium permanganate in water to the stirred solution of 4-methylpyridazine. The reaction is exothermic, so maintain the temperature with a water or ice bath.
-
Reaction Completion: Continue stirring until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup: Filter the hot reaction mixture to remove the MnO₂ precipitate. Wash the precipitate thoroughly with hot water to recover any adsorbed product.
-
Isolation: Combine the filtrate and washings. Acidify the solution with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Purification: Collect the product by filtration, wash with cold water, and dry. Recrystallize from water if necessary.
Data Presentation
Table 1: Comparison of Synthetic Routes for Pyridazine Carboxylic Acid Derivatives
| Synthetic Route | Starting Materials | Key Reagents | Typical Yields | Key Challenges |
| Partial Decarboxylation | Pyridazine-4,5-dicarboxylic acid | High-boiling solvent (e.g., quinoline) | Variable | Control of reaction to prevent complete decarboxylation, purification from starting material and byproduct. |
| Oxidation | 4-Methylpyridazine | KMnO₄, K₂Cr₂O₇ | Moderate to Good | Potential for over-oxidation and ring cleavage, formation of N-oxides, removal of inorganic byproducts.[2] |
| Cyclocondensation | Diethyl 2-formylsuccinate, Hydrazine hydrate | Base or acid catalyst | Low to Moderate | Low regioselectivity with unsymmetrical precursors, formation of hydrazide byproducts, potential need for a separate aromatization step.[2][4] |
Visualizations
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Pyridazine-4-Carboxylic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyridazine-4-carboxylic acid by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound does not dissolve in the hot solvent. | 1. Insufficient solvent volume.2. Inappropriate solvent choice. | 1. Add small, incremental amounts of hot solvent until the solid dissolves.2. Consult the solvent selection table below and consider a more polar solvent or a solvent mixture. Water has been reported as a suitable solvent.[1] |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is not sufficiently supersaturated. | 1. Reheat the solution to evaporate some of the solvent and then allow it to cool again.[2][3]2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[3] |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is cooling too rapidly. | 1. Choose a solvent with a lower boiling point.2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Ensure the solution is not disturbed during cooling.[2] |
| Low yield of purified crystals. | 1. Incomplete crystallization.2. Significant solubility of the compound in the cold solvent.3. Premature crystallization during hot filtration. | 1. Cool the solution in an ice bath for a longer period to maximize crystal formation.2. Minimize the amount of hot solvent used to dissolve the compound.3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[2] |
| Crystals are colored or appear impure. | 1. Presence of colored impurities.2. Inefficient removal of impurities. | 1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal.2. Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration. |
Solvent Selection for this compound Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent | Rationale for Consideration | Potential Issues |
| Water | Has been successfully used for the recrystallization of this compound.[1] | May require a relatively large volume due to the polarity of the compound. |
| Ethanol (B145695) | Often a good solvent for polar organic molecules. Used for other pyridazine (B1198779) derivatives.[4] | May have moderate solubility at room temperature, potentially reducing yield. |
| Methanol | Similar to ethanol, a polar protic solvent. Used for recrystallizing related compounds.[5][6] | High volatility can lead to solvent loss during heating. |
| Dioxane | A polar aprotic solvent used for recrystallizing pyridazine derivatives.[6] | Higher boiling point and potential for peroxide formation. |
| Aqueous Ethanol/Methanol | A solvent pair that allows for fine-tuning of polarity. | The optimal ratio of alcohol to water needs to be determined experimentally. |
Experimental Protocol: Recrystallization of this compound from Water
This protocol is adapted from established procedures for the purification of this compound.[1]
1. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and a boiling chip.
-
Heat the mixture on a hot plate with stirring until the water boils.
-
Add more hot deionized water in small portions until the solid is completely dissolved.
2. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
3. Hot Gravity Filtration:
-
Preheat a gravity filtration setup (funnel and receiving flask) with a small amount of boiling water.
-
Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.
4. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Allow the crystals to air-dry completely on the filter paper or in a desiccator.
Visualizing the Process
Recrystallization Workflow
Caption: A standard workflow for the purification of a solid compound by recrystallization.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound? A1: The reported melting point is around 239-240°C with decomposition[1], though another source indicates a melting point of 244.2°C with decomposition. A sharp melting point in this range is a good indicator of purity.
Q2: How can I determine the best solvent for recrystallization without significant sample loss? A2: Perform small-scale solubility tests. Place a few milligrams of your crude product in separate test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
Q3: My solution is clear and colorless, but I still get a low yield. What can I do? A3: This often indicates that too much solvent was used initially. Try to reduce the volume of the solution by gentle heating to evaporate some of the solvent. Also, ensure the solution is thoroughly chilled in an ice bath for at least 20-30 minutes to maximize crystal precipitation.[3]
Q4: Can I use a solvent mixture for recrystallization? A4: Yes, a solvent pair can be very effective. This usually consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble. Dissolve the compound in a minimal amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. For this compound, a mixture of ethanol and water could be a suitable starting point.
Q5: What safety precautions should I take when working with this compound and organic solvents? A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is classified as an irritant to the eyes, skin, and respiratory system. Avoid inhalation of dust and vapors.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bfszu.journals.ekb.eg [bfszu.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyridazine-4-Carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and functionalization of pyridazine-4-carboxylic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability considerations for pyridazine-4-carboxylic acids?
Pyridazine-4-carboxylic acids are generally stable compounds but can be sensitive to certain conditions.[1][2] Thermal decarboxylation can occur at high temperatures, often near the melting point, leading to the formation of the parent pyridazine (B1198779).[1] They can also be incompatible with strong oxidizing agents.[1] When performing reactions at elevated temperatures, it is crucial to monitor for gas evolution (CO₂), which would indicate decomposition.[1]
Q2: What are the common synthetic routes to pyridazine derivatives?
Common methods for synthesizing the pyridazine core include:
-
Cyclisation Reactions: Using 1,4-dicarbonyl precursors and hydrazine (B178648) is a fundamental approach to construct the pyridazine ring.[3]
-
Functionalization of Existing Rings: Starting with a pre-formed pyridazine ring, such as 3,6-dichloropyridazine, and introducing functional groups through nucleophilic substitution or cross-coupling reactions is a widely used strategy.[4][5][6]
-
Inverse Electron Demand Diels-Alder Reactions: Reactions between s-tetrazines and silyl (B83357) enol ethers can provide functionalized pyridazines with high regiocontrol.[7]
Q3: Which palladium-catalyzed cross-coupling reactions are most effective for functionalizing pyridazine rings?
The Suzuki-Miyaura cross-coupling reaction is one of the most efficient methods for forming carbon-carbon bonds with pyridazine rings.[3] It is versatile and employs readily available boronic acids or esters.[3] However, the electron-deficient nature of the pyridazine ring can present challenges, and careful optimization of the catalyst, ligand, base, and solvent is often required to achieve high yields.[8]
Q4: What are the key challenges in amide bond formation with this compound?
The primary challenges include:
-
Carboxylic Acid Activation: Incomplete activation of the carboxylic acid can lead to low yields.[1] Standard methods involve conversion to an acid chloride with reagents like thionyl chloride (SOCl₂) or using coupling reagents such as EDC, HATU, or T3P.[1][9]
-
Side Reactions: Decarboxylation at high temperatures is a significant side reaction.[1] For chiral carboxylic acids, epimerization at the alpha-carbon can be a concern, which can be minimized by using specific additives like HOAt or OxymaPure and non-nucleophilic bases.[10]
-
Steric Hindrance: Sterically hindered substrates can lead to lower coupling efficiency.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Suzuki-Miyaura Cross-Coupling
Q: My Suzuki-Miyaura coupling reaction with a halopyridazine substrate is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in Suzuki-Miyaura couplings involving pyridazines can stem from several factors related to the reagents, reaction conditions, and competing side reactions.[8]
Potential Causes and Solutions:
-
Cause 1: Homocoupling of Boronic Acid.
-
Symptom: Formation of a significant amount of biaryl product derived from the boronic acid.
-
Reason: This side reaction can be prevalent if the reaction mixture contains excess Pd(II) species or if oxygen is not rigorously excluded.[8]
-
Solution: Ensure thorough degassing of the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen).[8] Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst can also be beneficial.[3][8]
-
-
Cause 2: Protodeboronation of the Boronic Acid.
-
Symptom: Loss of the boronic acid starting material, replaced by the corresponding arene.
-
Reason: Boronic acids, especially heteroaryl ones, can be susceptible to hydrolysis.[8]
-
Solution: Use anhydrous solvents and reagents. The choice of base is critical; using a non-aqueous base or minimizing water when using an aqueous base can help.[8]
-
-
Cause 3: Hydrodehalogenation of the Pyridazine.
-
Symptom: Formation of the parent pyridazine ring without the coupled product.
-
Reason: β-hydride elimination can compete with the desired reductive elimination step.[8]
-
Solution: Screen different sterically hindered biaryl phosphine (B1218219) ligands and consider lowering the reaction temperature.[8]
-
-
Cause 4: Inefficient Catalyst Turnover or Deactivation.
-
Symptom: Significant starting material remains even after extended reaction times.
-
Reason: The catalyst may be deactivated or the turnover is slow.
-
Solution: Screen different phosphine ligands (e.g., bulky, electron-rich ligands).[8] A slight increase in catalyst loading or ensuring the quality of the palladium source may be necessary.[8]
-
Amide Coupling Reactions
Q: I am attempting an amide coupling reaction with a this compound, but I am getting very low yields or no product at all. What could be the cause?
A: This is a common issue that can often be traced back to inefficient activation of the carboxylic acid, reagent incompatibility, or thermal decomposition.
Potential Causes and Solutions:
-
Cause 1: Inefficient Carboxylic Acid Activation.
-
Reason: The conversion to an acid chloride or activation with a coupling reagent may be incomplete.[1] Water in the reaction solvent can rapidly quench the activated intermediate.[10]
-
Solution: Ensure your activating agent (e.g., thionyl chloride) is fresh and the reaction is performed under anhydrous conditions.[1] If using a coupling reagent (e.g., HATU, EDC), ensure the solvent is anhydrous and consider using an additive like HOAt to improve efficiency.[1][10][11]
-
-
Cause 2: Thermal Decomposition.
-
Reason: Pyridazine carboxylic acids can decarboxylate upon heating.[1] If your reaction requires elevated temperatures, you may be losing your starting material.[1]
-
Solution: Attempt the reaction at a lower temperature.[1] If heating is necessary, consider using a more reactive intermediate (like the acid chloride) that allows for milder reaction conditions.[1] Monitor the reaction for any gas evolution.[1]
-
-
Cause 3: Suboptimal Base.
-
Reason: The reaction requires a base to neutralize acid byproducts and facilitate the coupling. An inappropriate base can cause side reactions or epimerization.[10]
-
Solution: For sensitive substrates, use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine instead of triethylamine (B128534) (TEA).[10]
-
Esterification and Hydrolysis
Q: My Fischer esterification of this compound is inefficient. How can I drive the reaction to completion?
A: Fischer esterification is an equilibrium-controlled process.[12] To achieve high yields, the equilibrium must be shifted towards the product side.
-
Solution:
-
Use Excess Alcohol: The most common method is to use the alcohol as the reaction solvent, ensuring it is present in a large excess.[12]
-
Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water byproduct as it is formed.
-
Use a Strong Acid Catalyst: Catalysts like sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly used to protonate the carbonyl oxygen, making the carbonyl carbon a better electrophile.[12]
-
Q: I am having trouble hydrolyzing a pyridazine-4-carboxylate ester and isolating the carboxylic acid product. What are some effective methods?
A: Hydrolysis can be performed under acidic or basic conditions. Isolation can be tricky due to the product's potential solubility in the aqueous layer.[13]
-
Hydrolysis Protocol:
-
Workup and Isolation Solutions:
-
Acidification and Extraction: After hydrolysis, cool the reaction mixture and carefully acidify with an acid like HCl to a pH where the carboxylic acid precipitates. If it remains dissolved, attempt to extract it with an organic solvent like ethyl acetate (B1210297) or chloroform.[13]
-
Azeotropic Removal of Water: If extraction is difficult, neutralize the mixture and then add ethanol (B145695) or toluene (B28343) to form an azeotrope with water, which can be removed under reduced pressure.[13]
-
Use of KOTMS: For a non-aqueous workup, reagents like potassium trimethylsilanolate (KOTMS) in THF can be effective for hydrolysis.[13]
-
Data Presentation
Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Recommended Solution(s) | Citation(s) |
| Low product yield with significant starting material remaining | Inefficient catalyst turnover or deactivation | Screen different phosphine ligands (e.g., bulky, electron-rich biaryl phosphines). Increase catalyst loading slightly. Ensure palladium source is high quality. | [8] |
| Low yield with evidence of boronic acid decomposition | Protodeboronation of the boronic acid | Use anhydrous solvents and reagents. Consider using a non-aqueous base (e.g., K₃PO₄). | [8] |
| Formation of homocoupled boronic acid product | Presence of oxygen | Ensure rigorous degassing of the reaction mixture and solvents. Maintain a positive pressure of an inert gas (argon or nitrogen). | [8] |
| Formation of hydrodehalogenated pyridazine | β-hydride elimination is competing with reductive elimination | Screen sterically hindered biaryl phosphine ligands. Optimize (lower) the reaction temperature. | [8] |
| Reaction is not progressing | Suboptimal reaction conditions | Systematically screen solvents (e.g., toluene, dioxane, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Gradually increase temperature. | [8] |
Table 2: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages | Citation(s) |
| Carbodiimides | EDC, DCC, DIC | Readily available, cost-effective. Water-soluble byproducts (EDC). | Can cause epimerization for chiral acids. DCC byproduct is insoluble. | [15] |
| Uronium/Aminium Salts | HATU, HBTU | High efficiency, fast reaction rates. Low epimerization (especially HATU). | More expensive. Can react with amine starting material if used in excess. | [10] |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for hindered couplings and N-methyl amino acids. | Byproducts can be difficult to remove. | [15] |
| Phosphonic Anhydrides | T3P | Low toxicity, easy handling (available as a solution). Water-soluble byproducts are easily removed. | May require a base. | [9] |
| Acid Halide Formation | SOCl₂, Oxalyl Chloride | Generates a highly reactive intermediate, useful for sterically hindered substrates. | Harsh conditions (generates HCl), not suitable for acid-labile substrates. Risk of epimerization. | [1][9][16] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.[3][8]
-
Reaction Setup: To an oven-dried reaction vessel, add the halopyridazine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane/water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[8]
Protocol 2: General Procedure for Amide Synthesis via Coupling Reagent
This protocol uses a uronium salt like HATU and is adapted from literature procedures for coupling carboxylic acids.[10]
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound (1.0 equiv).
-
Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., HATU, 1.1 equiv) followed by a non-nucleophilic base (e.g., DIPEA, 2.5 equiv).
-
Stirring: Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture to remove the solvent. Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove byproducts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for Suzuki-Miyaura coupling reactions.
Caption: Troubleshooting logic for optimizing pyridazine couplings.
Caption: Workflow for amide bond formation using a coupling reagent.
Caption: Decision tree for selecting an amide coupling method.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazine and its derivatives | PPTX [slideshare.net]
- 7. Pyridazine synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. benchchem.com [benchchem.com]
- 11. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 15. peptide.com [peptide.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Pyridazine-4-carboxylic Acid NMR Spectrum Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of pyridazine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum for this compound?
A1: The 1H NMR spectrum of this compound is characterized by three signals in the aromatic region corresponding to the three protons on the pyridazine (B1198779) ring, and a broad singlet for the carboxylic acid proton. The expected chemical shifts are influenced by the solvent used. The protons on the pyridazine ring form a coupled spin system.
Q2: What are the expected 13C NMR chemical shifts for this compound?
A2: The 13C NMR spectrum will show five distinct signals: four for the carbon atoms of the pyridazine ring and one for the carboxylic acid carbon. The chemical shifts of the ring carbons are typically in the aromatic region (120-160 ppm), while the carboxylic acid carbon appears further downfield (>160 ppm).
Q3: The carboxylic acid proton peak is not visible in my 1H NMR spectrum. Why?
A3: The absence of the carboxylic acid proton signal is common. This can be due to several factors:
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Exchange with residual water: The acidic proton can exchange with deuterium (B1214612) from residual D₂O in the NMR solvent, leading to signal broadening or disappearance.
-
Solvent effects: In protic solvents like D₂O or MeOD, the proton will readily exchange and will not be observed.
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Concentration: At very low concentrations, the signal may be too broad to be distinguished from the baseline.
To confirm the presence of the carboxylic acid proton, you can try acquiring the spectrum in a dry aprotic solvent like DMSO-d₆.
Q4: Why are the peaks in my NMR spectrum broad?
A4: Broad peaks in the NMR spectrum of this compound can be caused by:
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Chemical exchange: The carboxylic acid proton can undergo exchange, leading to broadening of its own signal and potentially adjacent proton signals.
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Quadrupole broadening: The nitrogen atoms in the pyridazine ring have a quadrupole moment which can cause broadening of the signals of nearby protons and carbons.
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Low solubility: If the sample is not fully dissolved, this can lead to poor shimming and broad lines.
-
Paramagnetic impurities: The presence of paramagnetic metal ions can cause significant line broadening.
Troubleshooting Guides
Problem 1: Unexpected Peaks in the 1H NMR Spectrum
Possible Cause 1: Residual Solvent
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Identification: Compare the chemical shifts of the unknown peaks with tables of common NMR solvents. For example, residual chloroform (B151607) (CHCl₃) in CDCl₃ appears at ~7.26 ppm, and water (H₂O) appears at ~1.56 ppm in CDCl₃ but can vary significantly depending on the solvent and temperature.
-
Solution: Ensure your glassware is thoroughly dried before preparing the NMR sample. Use high-purity deuterated solvents.
Possible Cause 2: Impurities from Synthesis
-
Identification: Consider the starting materials and byproducts of the synthesis of this compound. For instance, if synthesized from a precursor like pyridazine-4,5-dicarboxylic acid, you might see traces of it.
-
Solution: Purify the sample using techniques like recrystallization or chromatography.
Problem 2: Incorrect Peak Integrations
Possible Cause 1: Incomplete Relaxation
-
Identification: The integrals of the aromatic protons should correspond to a 1:1:1 ratio. If this is not the case, and other issues have been ruled out, it might be due to incomplete relaxation of the nuclei.
-
Solution: Increase the relaxation delay (d1) in your NMR acquisition parameters. A typical starting point is 5 times the longest T1 relaxation time of the protons of interest.
Possible Cause 2: Overlapping Peaks
-
Identification: If peaks are overlapping, standard integration may be inaccurate.
-
Solution: Use a different NMR solvent to induce a change in chemical shifts, which may resolve the overlapping signals. Alternatively, higher field NMR instruments can provide better signal dispersion.
Problem 3: Complex and Unresolved Multiplets
Possible Cause 1: Second-Order Effects
-
Identification: When the chemical shift difference between coupled protons is not much larger than the coupling constant, second-order effects can lead to complex and non-intuitive splitting patterns.
-
Solution: Acquiring the spectrum on a higher field spectrometer will increase the chemical shift dispersion in Hz, minimizing second-order effects and simplifying the multiplets.
Possible Cause 2: Long-Range Couplings
-
Identification: In aromatic systems like pyridazine, long-range couplings (over more than three bonds) can add complexity to the multiplets.
-
Solution: 2D NMR techniques like COSY can help to identify the direct coupling partners and trace the connectivity within the spin system, aiding in the interpretation of complex multiplets.
Data Presentation
Predicted 1H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity | Coupling Constants (Hz) |
| H-3 | ~9.4 | d | J₃,₅ ≈ 2.0 |
| H-5 | ~8.0 | dd | J₅,₆ ≈ 5.0, J₅,₃ ≈ 2.0 |
| H-6 | ~9.2 | d | J₆,₅ ≈ 5.0 |
| -COOH | >13.0 | br s | - |
Note: These are predicted values and may vary depending on the solvent, concentration, and temperature.
Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) in DMSO-d₆ |
| C-3 | ~155 |
| C-4 | ~135 |
| C-5 | ~128 |
| C-6 | ~152 |
| -COOH | ~165 |
Note: These are predicted values and may vary depending on the solvent, concentration, and temperature.
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the sample in a clean, dry vial.
-
Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
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Capping and Labeling: Securely cap the NMR tube and label it clearly.
Visualizations
Caption: Chemical structure of this compound.
Caption: Troubleshooting workflow for NMR spectrum interpretation.
Technical Support Center: Synthesis of Pyridazine-4-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazine-4-carboxylic acid. Our aim is to help you identify and resolve common issues related to byproduct formation and removal, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via oxidation of 4-methylpyridazine (B73047)?
A1: The most prevalent byproducts encountered during the oxidation of 4-methylpyridazine are typically:
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Unreacted 4-methylpyridazine: Incomplete oxidation is a common issue, leading to the presence of the starting material in your crude product.
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Pyridazine-4-carbaldehyde (B1590566): Partial oxidation of the methyl group can result in the formation of the corresponding aldehyde.
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Over-oxidation products: Aggressive oxidation conditions can lead to the formation of N-oxides or even ring-opened byproducts.
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Isomeric impurities: Depending on the synthetic route, other pyridazine (B1198779) isomers may be formed.
Q2: My final product is a brownish color instead of the expected white to off-white solid. What is the likely cause?
A2: A brownish discoloration often indicates the presence of polymeric or degradation byproducts. This can result from excessive heating during the reaction or workup, or from the presence of highly reactive impurities. Purification via recrystallization with activated charcoal treatment can often resolve this issue.
Q3: I am having difficulty separating the unreacted 4-methylpyridazine from my desired product. What is the best approach?
A3: Due to the difference in acidity, an acid-base extraction is a highly effective method for this separation. This compound, being acidic, will be extracted into an aqueous basic solution, while the more neutral 4-methylpyridazine will remain in the organic layer.
Q4: After recrystallization, I am still seeing impurities in my NMR spectrum. What other purification techniques can I use?
A4: If recrystallization is insufficient, column chromatography is a powerful alternative. For polar compounds like this compound, reversed-phase chromatography (C18 silica) is often more effective than normal-phase (silica gel) chromatography.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Incomplete Oxidation of 4-Methylpyridazine
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of 4-methylpyridazine remaining in the crude product (identified by NMR or TLC). | 1. Insufficient amount of oxidizing agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase the molar equivalents of the oxidizing agent (e.g., KMnO₄, SeO₂) incrementally. 2. Extend the reaction time and monitor progress by TLC or HPLC. 3. Gradually increase the reaction temperature, being mindful of potential side reactions. |
Issue 2: Presence of Aldehyde Byproduct
| Symptom | Possible Cause | Suggested Solution |
| A peak corresponding to pyridazine-4-carbaldehyde is observed in the NMR or mass spectrum. | Partial oxidation of the methyl group. | 1. Ensure a sufficient excess of the oxidizing agent is used to drive the reaction to the carboxylic acid. 2. Consider a two-step oxidation process where the aldehyde is first formed and then further oxidized in a subsequent step. |
Issue 3: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| The final isolated yield of pure this compound is significantly lower than expected. | 1. Product loss during acid-base extraction due to incomplete protonation/deprotonation. 2. Precipitation of the product during hot filtration in recrystallization. 3. Inappropriate solvent system for chromatography leading to poor separation. | 1. Carefully adjust the pH during extraction. Use a pH meter to ensure the aqueous layer is sufficiently basic (pH > 9) to deprotonate the carboxylic acid and sufficiently acidic (pH < 4) to protonate it for recovery. 2. Ensure the filtration apparatus and the solvent used for washing are pre-heated to prevent premature crystallization. 3. Perform small-scale solvent screening for both recrystallization and chromatography to identify the optimal solvent or solvent mixture for your specific impurity profile. |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral byproducts like unreacted 4-methylpyridazine.
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃).
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Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The deprotonated this compound will move to the aqueous layer.
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Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete recovery.
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Acidification: Combine all aqueous extracts and cool in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the pH of the solution is acidic (pH < 4), which will cause the this compound to precipitate.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization of this compound
This method is effective for removing less soluble or colored impurities.
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Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. Water or a mixture of ethanol (B145695) and water are often good choices for this compound.
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Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Data Presentation
The choice of recrystallization solvent significantly impacts the recovery and purity of this compound. The following table summarizes the solubility characteristics of this compound in common solvents.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Comments |
| Water | Low | High | Good for recrystallization, but slow cooling is crucial. |
| Ethanol | Moderate | High | Can be used alone or in a co-solvent system with water. |
| Acetone | Sparingly soluble | Moderate | May be suitable for washing crystals. |
| Ethyl Acetate | Sparingly soluble | Moderate | Useful for initial extraction but less so for recrystallization. |
| Dichloromethane | Poor | Poor | Not a suitable recrystallization solvent. |
| Hexane | Insoluble | Insoluble | Can be used as an anti-solvent. |
Note: The exact solubility values can vary depending on the specific impurities present in the crude material.
Visualization
Byproduct Removal Workflow
The following diagram illustrates the logical workflow for the removal of common byproducts during the purification of this compound.
Caption: Purification workflow for this compound.
preventing decarboxylation of pyridazine-4-carboxylic acid during reactions
Welcome to the technical support center for pyridazine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, with a specific focus on preventing unwanted decarboxylation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to decarboxylation?
This compound can undergo decarboxylation (the loss of a carboxyl group as CO₂) under certain conditions, particularly at elevated temperatures. The pyridazine (B1198779) ring is an electron-deficient heteroaromatic system. This electronic nature can stabilize the intermediate formed during the loss of CO₂, thereby lowering the energy barrier for the decarboxylation reaction to occur. The melting point of this compound is noted at 244.2 °C with decomposition, which indicates its thermal lability.
Q2: What primary reaction conditions promote the decarboxylation of this compound?
The most significant factor is heat. Many standard synthetic protocols that require high temperatures can lead to the loss of the carboxylic acid group. Other contributing factors include:
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Prolonged reaction times: Even at moderate temperatures, extended reaction times can increase the extent of decarboxylation.
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Strongly acidic or basic conditions: While thermal decarboxylation is common, harsh pH conditions can sometimes facilitate the reaction.
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Presence of certain metal catalysts: Some transition metals can catalyze decarboxylation reactions, although this is highly specific to the reaction being performed[1].
Q3: What are the general strategies to prevent or minimize decarboxylation?
Preventing decarboxylation primarily involves controlling the reaction conditions to avoid reaching the energetic threshold for CO₂ loss. The key strategies are:
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Low-Temperature Reactions: Whenever possible, conduct reactions at or below room temperature. This is the most effective method for preventing thermal decarboxylation.
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Choice of Reagents: Utilize highly efficient, modern coupling reagents for reactions like amide bond formation, as these often allow for milder conditions and shorter reaction times[2].
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Protecting Groups: In multi-step syntheses where the carboxylic acid is not the reactive site, it can be converted into a more stable functional group, such as an ester (e.g., methyl or tert-butyl ester), which can be removed later. Amides are also chemically robust protecting groups[3][4].
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Minimize Reaction Time: Optimize procedures to be as efficient as possible to avoid unnecessarily exposing the molecule to heat.
Troubleshooting Guide
Problem: Low yield of my desired product and formation of a major byproduct. I suspect decarboxylation.
1. How to Confirm Decarboxylation:
-
Analysis: The primary byproduct of decarboxylation is pyridazine. Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to analyze your crude reaction mixture. Look for a mass corresponding to pyridazine (C₄H₄N₂, M.W. = 80.09 g/mol ).
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¹H NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, look for the characteristic signals of pyridazine. Compare this with a reference spectrum if available. The absence of the carboxylic acid proton signal is also an indicator.
2. How to Solve the Issue (Case Study: Amide Coupling): If you are performing an amide coupling reaction and experiencing significant decarboxylation, the standard conditions (e.g., heating with a coupling agent) are likely too harsh.
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Immediate Action: Lower the reaction temperature. Many modern amide coupling reactions can be run effectively at 0 °C or even room temperature.
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Reagent Selection: Switch to a more efficient coupling reagent that works well under mild conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or COMU are highly effective at low temperatures[5].
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Procedural Change: Modify the order of addition. Activate the carboxylic acid with the coupling reagent at a low temperature (e.g., 0 °C) for a short period (15-30 minutes) before adding the amine. This can minimize the time the activated acid is present, reducing the chance of side reactions.
Impact of Reaction Conditions on Decarboxylation
The following table provides a qualitative comparison of expected outcomes under different reaction conditions for a typical amide coupling reaction.
| Condition ID | Reaction Temperature | Coupling Reagent | Base | Expected Decarboxylation | Expected Yield of Amide |
| A | 80 °C | EDC/HOBt | Triethylamine | High | Low to Moderate |
| B | 25 °C (Room Temp) | EDC/HOBt | Triethylamine | Moderate | Moderate to Good |
| C | 0 °C to Room Temp | HATU | DIPEA | Minimal to None | High to Excellent |
| D | -10 °C to 0 °C | Acyl Fluoride (in situ) | 2,6-Lutidine | Minimal to None | Excellent |
This table presents representative data to illustrate trends in reactivity.
Experimental Protocols
Protocol 1: Low-Temperature Amide Coupling to Prevent Decarboxylation
This protocol utilizes HATU, a highly efficient coupling agent, to facilitate amide bond formation at low temperatures, thereby minimizing the risk of decarboxylation.
Materials:
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This compound (1.0 equiv)
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Desired amine (1.1 equiv)
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HATU (1.2 equiv)
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N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
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Anhydrous Dimethylformamide (DMF)
Procedure:
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Add this compound to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
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Dissolve the acid in anhydrous DMF.
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Cool the solution to 0 °C using an ice-water bath.
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To the cooled solution, add HATU and DIPEA. Stir for 1 minute.
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Add the amine to the reaction mixture.
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Allow the reaction to stir at 0 °C for 30 minutes.
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Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, quench the reaction by adding water.
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Extract the product using an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product via column chromatography or recrystallization as needed.
Visual Guides
Decarboxylation and Prevention Pathways
The following diagrams illustrate the chemical mechanism of decarboxylation and the recommended workflow to prevent it.
Caption: The thermal decarboxylation of this compound.
References
Technical Support Center: Pyridazine-4-carboxylic Acid Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridazine-4-carboxylic acid. The information addresses common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For solid (powder) this compound, long-term storage at -20°C for up to three years or at 4°C for up to two years is recommended. When in solution, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 50 mg/mL (402.90 mM), though ultrasonic assistance may be required.[2] It is crucial to use newly opened, non-hygroscopic DMSO, as water content can significantly affect solubility.[2] It is also reported to be soluble in water, ethanol, and acetone.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color, such as turning yellow or brown, can be an indicator of degradation. The usability of the solution depends on the specific requirements of your experiment. For sensitive applications, it is highly recommended to prepare a fresh solution. A stability-indicating analytical method, such as HPLC, should be used to assess the purity of the solution before use.
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By monitoring the peak area of the parent compound over time and observing the appearance of new peaks, you can quantify its stability.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in DMSO
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Possible Cause 1: Hygroscopic DMSO: DMSO readily absorbs moisture from the air, and the presence of water can decrease the solubility of this compound.[2]
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Solution: Always use fresh, anhydrous DMSO from a newly opened bottle. Store DMSO under inert gas (e.g., argon or nitrogen) and with a desiccant.
-
-
Possible Cause 2: Low Temperature: The compound may precipitate out of solution at lower temperatures.
-
Solution: Gently warm the solution and use sonication to aid dissolution.[2] Ensure the solution is completely clear before use. Store stock solutions at the recommended temperatures (-20°C or -80°C) and allow them to fully equilibrate to room temperature before opening to minimize moisture condensation.[1]
-
Issue 2: Inconsistent Results in Biological Assays
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Possible Cause: Degradation of the compound in the assay medium. this compound may be unstable in aqueous buffers, especially at certain pH values or in the presence of other reactive components.
-
Solution:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.
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pH and Buffer Effects: Investigate the stability of the compound in your specific assay buffer. Perform a time-course experiment where you incubate the compound in the buffer for the duration of your assay and then analyze its purity by HPLC.
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Minimize Exposure to Light and Elevated Temperatures: Protect your solutions from light and avoid prolonged exposure to elevated temperatures unless required by the experimental protocol.
-
-
Issue 3: Appearance of Unknown Peaks in HPLC Analysis
-
Possible Cause: Degradation of this compound. The appearance of new peaks in your chromatogram that grow over time is a strong indication of degradation.
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Solution:
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Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the degradation products. This can provide clues about the degradation pathway.
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Perform Forced Degradation Studies: To proactively identify potential degradants, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in developing a robust, stability-indicating HPLC method.
-
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 50 mg/mL (402.90 mM) | Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended. | [2] |
| Water | Soluble | - | |
| Ethanol | Soluble | - | |
| Acetone | Soluble | - |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its intrinsic stability and identify potential degradation products.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
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Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid powder at 70°C for 48 hours. Dissolve the stressed powder in the solvent for analysis.
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Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
3. Sample Analysis:
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples by a stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.
4. Data Evaluation:
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Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
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Document the retention times and peak areas of any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
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A standard HPLC system with a UV detector and a C18 reversed-phase column.
2. Mobile Phase:
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A gradient elution is often effective. For example:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
3. Method Parameters:
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Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
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Detection wavelength: Determined by measuring the UV spectrum of this compound (e.g., 254 nm).
4. Method Validation:
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The method should be validated for specificity by analyzing the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Overcoming Solubility Challenges of Pyridazine-4-Carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with pyridazine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: My this compound is not dissolving in my aqueous buffer. What is the first troubleshooting step?
A2: The most common reason for poor aqueous solubility of this compound is the pH of the buffer. As a carboxylic acid, its solubility dramatically increases at a pH above its acid dissociation constant (pKa). The first and most effective step is to adjust the pH of your solution.
Q3: What is the pKa of this compound?
A3: The pyridazine (B1198779) ring itself has a predicted pKa of approximately 2.24. This indicates that one of the nitrogen atoms in the ring can be protonated at acidic pH. The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. To significantly increase solubility by deprotonating the carboxylic acid, the pH of the solution should be raised to at least 1.5 to 2 units above the carboxylic acid pKa. Therefore, adjusting the pH to a neutral or slightly basic range (e.g., pH 7.0 or higher) is recommended.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, co-solvents are a viable option. Since this compound has good solubility in DMSO and ethanol, creating a mixed solvent system with water can significantly enhance its solubility. Start with a small percentage of the co-solvent (e.g., 1-5% DMSO or ethanol) and gradually increase it while monitoring for precipitation. Be mindful that high concentrations of organic co-solvents may affect your experimental system (e.g., cell viability or enzyme activity).
Q5: Is salt formation a suitable strategy to enhance the solubility of this compound?
A5: Absolutely. Converting the carboxylic acid to a salt, such as a sodium or potassium salt, can dramatically increase its aqueous solubility.[2][3][4] This is a common and effective strategy for acidic compounds. The salt form is typically much more water-soluble than the free acid form.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes a general method to determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (B78521) (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bars
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC system for quantification
Procedure:
-
Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 3, 5, 7, 7.4, 9).
-
Add excess compound: To a known volume of each buffer (e.g., 1 mL), add an excess amount of this compound (enough so that undissolved solid remains).
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate undissolved solid: Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample and dilute: Carefully collect a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC or a suitable buffer for UV-Vis) to a concentration within the linear range of your analytical method.
-
Quantify: Determine the concentration of the dissolved this compound in the diluted supernatant using a validated analytical method such as HPLC-UV.[5][6]
-
Calculate solubility: Back-calculate the original concentration in the undissolved sample to determine the solubility at each pH.
Data Presentation:
Table 1: Solubility of this compound at Various pH Values (Hypothetical Data)
| pH | Solubility (mg/mL) |
| 3.0 | < 0.1 |
| 5.0 | 0.5 |
| 7.0 | 5.0 |
| 7.4 | 8.0 |
| 9.0 | > 20 |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol outlines a method to assess the impact of common co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Deionized water
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Stir plate and stir bars
-
Analytical balance
-
HPLC system for quantification
Procedure:
-
Prepare co-solvent mixtures: Prepare a series of aqueous solutions with varying percentages of a co-solvent (e.g., 5%, 10%, 20%, 50% DMSO in water and 5%, 10%, 20%, 50% Ethanol in water).
-
Determine solubility: Follow steps 2-7 from Protocol 1 for each co-solvent mixture.
Data Presentation:
Table 2: Solubility of this compound in Co-solvent Mixtures (Hypothetical Data)
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| DMSO | 5 | 2.5 |
| 10 | 7.0 | |
| 20 | 20.0 | |
| 50 | > 50.0 | |
| Ethanol | 5 | 1.8 |
| 10 | 5.5 | |
| 20 | 15.0 | |
| 50 | 40.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.
Protocol 3: Preparation of a Water-Soluble Salt of this compound
This protocol provides a general procedure for the synthesis of the sodium salt of this compound to improve its aqueous solubility.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Dissolve the acid: Dissolve a known amount of this compound in a minimal amount of a suitable solvent like ethanol.
-
Prepare the base solution: In a separate container, dissolve one molar equivalent of sodium hydroxide or sodium bicarbonate in deionized water.
-
React to form the salt: Slowly add the basic solution to the stirring solution of the carboxylic acid. The reaction is complete when the pH is neutral to slightly basic.
-
Remove the solvent: Remove the solvent using a rotary evaporator to obtain the crude salt.
-
Purify and dry: The salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The final product should be dried under vacuum or by lyophilization to yield the solid sodium salt.
-
Confirm salt formation: Confirm the formation of the salt using analytical techniques such as NMR or FT-IR spectroscopy.
-
Determine solubility: Determine the aqueous solubility of the prepared salt using the method described in Protocol 1 (at a neutral pH).
Logical Flow for Salt Formation
Caption: Workflow for the preparation of a sodium salt.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EP0201957A2 - Process for the preparation of a carboxylic acid salt - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US6410783B1 - Method of producing carboxylic acid salts - Google Patents [patents.google.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Pyridazinecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, conferring a diverse range of pharmacological activities.[1][2] Carboxylic acid derivatives of this core, specifically pyridazinecarboxylic acid isomers, have garnered significant interest for their potential as therapeutic agents. This guide provides a comparative overview of the biological activities of two key isomers, pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid, supported by experimental data and detailed methodologies.
Comparative Biological Profile
While both pyridazine-3-carboxylic acid and this compound have demonstrated biological activity, their potency and spectrum of action can differ based on the position of the carboxylic acid group. These differences influence their potential as scaffolds for the development of novel antimicrobial, anticancer, and enzyme-inhibiting drugs.
Antimicrobial Activity
Both isomers have been investigated for their ability to inhibit the growth of various microbial strains. A comparative study has shown that the position of the carboxyl group influences the antimicrobial efficacy against both bacteria and fungi.
Table 1: Comparative Antimicrobial Activity of Pyridazinecarboxylic Acid Isomers
| Compound | Target Organism | Activity Level |
| Pyridazine-3-carboxylic acid | Escherichia coli | Moderate |
| Bacillus subtilis | Moderate | |
| Pseudomonas aeruginosa | Weak | |
| Candida albicans | Moderate | |
| This compound | Escherichia coli | Weak |
| Bacillus subtilis | Moderate | |
| Pseudomonas aeruginosa | Weak | |
| Candida albicans | Weak |
Note: Activity levels are based on qualitative descriptions from comparative studies. Quantitative data (e.g., MIC values) should be determined for specific derivatives.
It has been observed that pyridazine-3-carboxylic acid, on its own, exhibits weak to moderate biological activity.[3][4] However, its antimicrobial potential can be significantly enhanced when complexed with metal ions, such as ruthenium, leading to potent anti-biofilm agents.[4][5]
Anticancer Activity
The cytotoxic effects of pyridazinecarboxylic acid isomers have been evaluated against various cancer cell lines. The positioning of the carboxylic acid group appears to play a role in the molecule's ability to induce cell death.
Table 2: Comparative Anticancer Activity of Pyridazinecarboxylic Acid Isomers
| Compound | Cell Line | Activity Level |
| Pyridazine-3-carboxylic acid | A375 (Melanoma) | Moderate |
| DLD-1 (Colon) | Moderate | |
| This compound | A375 (Melanoma) | Weak |
| DLD-1 (Colon) | Weak |
Note: Activity levels are based on qualitative descriptions from comparative studies. Quantitative data (e.g., IC50 values) should be determined for specific derivatives.
Derivatives of the pyridazine core have been extensively studied as anticancer agents, with many exhibiting potent activity through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 pathway.[6][7][8]
Enzyme Inhibition
Pyridazinecarboxylic acid isomers and their derivatives have shown potential as inhibitors of various enzymes. While direct comparative data on the isomers is limited, the related pyridine (B92270) carboxylic acid isomers are known to inhibit enzymes through mechanisms like metal chelation.[9] Pyridine and pyridazine derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), histone demethylases, and various kinases.[10][11]
Key Signaling Pathways
The biological effects of pyridazine derivatives are often mediated through the modulation of critical intracellular signaling pathways. Two such pathways implicated in the anticancer activity of related heterocyclic compounds are the PI3K/AKT/mTOR and NF-κB pathways.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of the biological activities of pyridazinecarboxylic acid isomers and their derivatives.
Antimicrobial Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Compounds: Dissolve pyridazinecarboxylic acid isomers in a suitable solvent (e.g., DMSO) to create stock solutions. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Culture microbial strains on appropriate agar (B569324) plates. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the prepared inoculum to each well containing the compound dilutions. Incubate plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.
2. Agar Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of antimicrobial activity.
-
Inoculum and Plate Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Uniformly streak the suspension onto an appropriate agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Aseptically apply sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.
In Vitro Anticancer Activity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., A375, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinecarboxylic acid isomers.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition and Formazan (B1609692) Solubilization: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Workflow
A systematic approach is essential for the evaluation of novel compounds.
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of Stability Constants for Pyridazine-4-carboxylic Acid Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the methods used to determine the stability constants of metal complexes, with a focus on pyridazine-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from structurally similar ligands—pyridine-2-carboxylic acid (picolinic acid), pyridine-3-carboxylic acid (nicotinic acid), pyridine-4-carboxylic acid (isonicotinic acid), and pyrazine-2-carboxylic acid—to provide a robust comparative framework. This approach allows for an informed estimation of the coordinating behavior of this compound and offers detailed experimental protocols for researchers aiming to determine these values.
Introduction to this compound in Coordination Chemistry
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridazine (B1198779) ring with a carboxylic acid group, presents multiple potential coordination sites for metal ions: the two adjacent nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group. This multi-dentate character suggests that it can form stable chelate complexes with a variety of metal ions, influencing their bioavailability, transport, and therapeutic or diagnostic efficacy. The determination of the stability constants of these metal complexes is crucial for understanding their thermodynamic stability in solution, which is a key factor in the design of new metal-based drugs and diagnostic agents.
Comparative Stability Constants of Related Ligands
The stability of a metal complex is quantified by its stability constant (log K), where a higher value indicates a more stable complex. The following table summarizes the stability constants for metal complexes of ligands structurally analogous to this compound. This data provides a valuable reference for predicting the coordination properties of this compound.
| Ligand | Metal Ion | log K₁ | log K₂ | Method | Temperature (°C) | Ionic Strength (M) |
| Pyridine-2-carboxylic acid | Co(II) | 6.19 | - | Potentiometry | 25 | 1.0 (NaNO₃) |
| Pyridine-3-carboxylic acid | Co(II) | - | - | Potentiometry | 25 | 1.0 (NaNO₃) |
| Pyridine-4-carboxylic acid | Co(II) | - | - | Potentiometry | 25 | 1.0 (NaNO₃) |
| Pyrazinecarboxylic acid | Co(II) | - | - | Not Specified | 25 | 0.1 |
| Pyrazinecarboxylic acid | Cu(II) | - | - | Not Specified | 25 | 0.1 |
| Pyrazinecarboxylic acid | Mn(II) | - | - | Not Specified | 25 | 0.1 |
| Pyrazinecarboxylic acid | Cr(III) | - | - | Not Specified | 25 | 0.1 |
| Pyridine-2,6-bis(monothiocarboxylic acid) | Fe(II) | 12.0 | - | Potentiometry & Spectrophotometry | Not Specified | Not Specified |
| Pyridine-2,6-bis(monothiocarboxylic acid) | Fe(III) | 33.36 | - | Not Specified | Not Specified | Not Specified |
Note: The stability constants for Co(II) with pyridine-3-carboxylic acid and pyridine-4-carboxylic acid were also determined in the same study as pyridine-2-carboxylic acid, but the specific values were not explicitly stated in the provided abstract. The study did indicate the formation of CoL+, CoL₂, and Co(OH)L for nicotinic acid.[1] For pyrazinecarboxylic acid, the study reported the order of decreasing stability as Co > Cu > Mn > Cr but did not provide the numerical log K values.[2]
Based on the available data for analogous ligands, it can be inferred that this compound is likely to form stable complexes with transition metal ions. The presence of two adjacent nitrogen atoms in the pyridazine ring, in addition to the carboxylate group, may lead to enhanced stability through chelation compared to its pyridine-based counterparts.
Experimental Protocols for Determining Stability Constants
The following are detailed methodologies for the key experimental techniques used to determine the stability constants of metal-ligand complexes.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining stability constants. It involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.
Materials and Reagents:
-
pH meter with a glass electrode (accuracy ± 0.01 pH unit)
-
Thermostated titration vessel
-
Microburette
-
Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
High-purity this compound
-
Metal salt of interest (e.g., nitrate (B79036) or perchlorate (B79767) salts to minimize anion complexation)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
Deionized water
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in deionized water. Prepare a stock solution of the metal salt of known concentration.
-
Titration Setup: Calibrate the pH meter using standard buffer solutions. Maintain a constant temperature in the titration vessel (e.g., 25 °C ± 0.1 °C).
-
Ligand Protonation Constants: Titrate a solution of the ligand and a known excess of strong acid with the standardized strong base in the presence of an inert salt to maintain constant ionic strength. Record the pH after each addition of the base.
-
Metal-Ligand Stability Constants: Titrate a solution containing the ligand, the metal salt, and a known excess of strong acid with the same standardized strong base under the same conditions of temperature and ionic strength.
-
Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the proton-ligand and metal-ligand stability constants. This is typically done using specialized software that employs computational methods, such as the Bjerrum or Irving-Rossotti methods, to solve the mass-balance equations for all species in solution.[3]
Spectrophotometric Titration
This method is suitable when the formation of a metal complex results in a change in the solution's absorbance spectrum.
Materials and Reagents:
-
UV-Vis spectrophotometer
-
Thermostated cuvette holder
-
pH meter
-
Solutions of the ligand and metal ion of known concentrations
-
Buffer solutions to control pH
Procedure:
-
Wavelength Selection: Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex that is distinct from the absorbance of the free ligand and metal ion.
-
Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand. Measure the absorbance of each solution at the selected λ_max. A plot of absorbance versus the molar ratio of ligand to metal can be used to determine the stoichiometry of the complex.
-
Job's Method of Continuous Variation: Prepare a series of solutions where the mole fractions of the metal and ligand are varied, but the total molar concentration is kept constant. The absorbance of each solution is measured at λ_max. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.
-
Data Analysis: The stability constant can be calculated from the absorbance data and the known concentrations of the reactants using various mathematical models.[4]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during the binding of a ligand to a metal ion. It provides a complete thermodynamic profile of the interaction, including the stability constant (K), enthalpy change (ΔH), and stoichiometry (n).
Materials and Reagents:
-
Isothermal titration calorimeter
-
Solutions of the ligand and metal ion prepared in the same buffer to minimize heats of dilution.
Procedure:
-
Sample Preparation: Degas the ligand and metal solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
ITC Experiment: Load the metal solution into the sample cell and the ligand solution into the injection syringe. A series of small aliquots of the ligand solution are injected into the metal solution, and the heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters, including the stability constant.
Visualizations
Signaling Pathway of Metal-Ligand Complex Formation
Caption: Stepwise formation of metal-ligand complexes.
Experimental Workflow for Stability Constant Determination
Caption: General workflow for determining stability constants.
References
Comparative Docking Analysis of Pyridazine Derivatives as Potent Enzyme Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the binding affinities and interaction patterns of pyridazine (B1198779) derivatives with various enzymatic targets implicated in cancer, inflammation, and neurological disorders. This report synthesizes molecular docking data from multiple studies to provide a comparative overview of the potential of these heterocyclic compounds as therapeutic agents.
Pyridazine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] Their unique physicochemical properties, including weak basicity, a high dipole moment, and the capacity for dual hydrogen bonding, make them attractive scaffolds for designing enzyme inhibitors.[3] This guide provides a comparative analysis of docking studies performed on various pyridazine derivatives, offering insights into their potential as inhibitors for a range of enzymes.
Data Presentation: Comparative Docking Performance
The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of pyridazine derivatives against several key protein targets.
Table 1: Docking Performance Against Kinases
| Compound ID | Pyridazine Derivative Type | Target Enzyme | Docking Score/Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| 9e | 3,6-disubstituted pyridazine | JNK1 | Stable binding mode noted | - | [4] |
| 4g | Triazolo[4,3-b]pyridazine | c-Met | Good binding interaction noted | 0.163 | [5] |
| 4g | Triazolo[4,3-b]pyridazine | Pim-1 | - | 0.283 | [6] |
| 4 | Pyrazolo-pyridazine | EGFR | - | 0.391 | [7] |
| 4 | Pyrazolo-pyridazine | CDK-2/cyclin A2 | - | 0.55 | [7] |
Table 2: Docking Performance Against Dihydrofolate Reductase (DHFR)
| Compound ID | Modification on Pyridazine Core | Binding Energy (kcal/mol) | Target Organism/PDB ID | Reference |
| AJ27 | N3, N6-diphenylpyridazine-3,6-diamine | -8.97 | Not Specified | [5] |
| Series Avg. | N3, N6-diphenylpyridazine-3,6-diamine derivatives | -5.12 to -8.97 | Not Specified | [5] |
Table 3: Docking Performance Against Cholinesterases
| Compound ID | Pyridazinone Core | Target Enzyme | IC50 (µM) | Selectivity Index | Reference |
| 18g | 5,6-diphenyl derivative | AChE | 1.75 | > 22.857 for AChE | [5] |
| 11g | 4,6-diphenyl derivative | BChE | 4.97 | < 0.124 for AChE | [5] |
| 4g | 4,5-diphenyl derivative | AChE | 5.11 | 2.771 for AChE | [5] |
| 4g | 4,5-diphenyl derivative | BChE | 14.16 | - | [5] |
Table 4: Docking Performance Against Cyclooxygenase-2 (COX-2)
| Compound ID | Pyridazine Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6b | Novel pyridazine scaffold | COX-2 | 0.18 | 6.33 | [5][8] |
| 4c | Novel pyridazine scaffold | COX-2 | 0.26 | Not specified | [5][8] |
| Celecoxib | Standard Inhibitor | COX-2 | 0.35 | Not specified | [5][8] |
Experimental Protocols: Molecular Docking Methodology
The following provides a generalized workflow for the molecular docking studies cited in this guide. Specific parameters may vary between individual studies.
1. Ligand and Receptor Preparation:
-
Ligand Preparation: The 3D structures of the pyridazine derivatives are sketched using molecular modeling software (e.g., ChemDraw) and then optimized using a suitable force field (e.g., MMFF94). The optimized structures are saved in a format compatible with the docking software (e.g., .mol2 or .pdbqt).
-
Receptor Preparation: The 3D crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then minimized to relieve any steric clashes.
2. Active Site Definition:
-
The binding site is typically defined based on the location of the co-crystallized ligand in the PDB structure or identified using pocket detection algorithms within the docking software. A grid box is generated around the defined active site to encompass the binding pocket.
3. Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock, Glide, or MOE-Dock.[7][9] The prepared ligands are docked into the defined active site of the receptor. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.
4. Scoring and Analysis:
-
The binding poses of the ligands are evaluated using a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol or a docking score). The pose with the best score is typically selected for further analysis.
-
The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed to understand the binding mode.
5. Validation:
-
To validate the docking protocol, the co-crystallized ligand is often re-docked into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal structure pose is generally considered a successful validation.
Mandatory Visualization
Caption: Generalized workflow for molecular docking studies.
Caption: Simplified JNK1 signaling pathway and inhibition.
References
- 1. sarpublication.com [sarpublication.com]
- 2. ijcrt.org [ijcrt.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies | MDPI [mdpi.com]
- 8. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.vensel.org [pubs.vensel.org]
A Comparative Analysis of the Acidity of Pyridazine-4-carboxylic Acid and Pyridine-3-carboxylic Acid
For Immediate Publication
[City, State] – [Date] – A detailed comparative guide elucidating the differences in acidity between pyridazine-4-carboxylic acid and pyridine-3-carboxylic acid (nicotinic acid) has been published today. This guide, tailored for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the physicochemical properties of these two heteroaromatic carboxylic acids, supported by experimental data and detailed methodologies.
The acidity of a molecule, quantified by its pKa value, is a critical parameter in drug design and development, influencing factors such as solubility, absorption, and interaction with biological targets. Understanding the subtle yet significant differences in acidity between structurally similar compounds is paramount for the rational design of new therapeutic agents.
Quantitative Comparison of Acidity
The acid dissociation constants (pKa) for this compound and pyridine-3-carboxylic acid are presented below. A lower pKa value indicates a stronger acid.
| Compound | Structure | pKa |
| This compound | 3.30 | |
| Pyridine-3-carboxylic Acid | 4.85 |
Note: The pKa value for this compound is a widely cited value in chemical literature and databases. The pKa for Pyridine-3-carboxylic acid is a well-established experimental value.
Unraveling the Acidity Difference: An Electronic Perspective
The significant difference in acidity, with this compound being a considerably stronger acid than pyridine-3-carboxylic acid, can be attributed to the electronic effects exerted by the respective heterocyclic ring systems.
The key distinction lies in the presence of an additional nitrogen atom in the pyridazine (B1198779) ring. Nitrogen is more electronegative than carbon, and therefore, the two adjacent nitrogen atoms in the pyridazine ring exert a powerful electron-withdrawing inductive effect (-I effect). This effect is more pronounced in this compound compared to the single nitrogen's effect in pyridine-3-carboxylic acid.
This strong inductive withdrawal of electron density from the aromatic ring extends to the carboxylic acid substituent. By pulling electron density away from the carboxyl group, the nitrogen atoms in the pyridazine ring stabilize the resulting carboxylate anion formed upon deprotonation. This stabilization of the conjugate base facilitates the release of the proton, resulting in a stronger acid and a lower pKa value.
In contrast, the single nitrogen atom in the pyridine (B92270) ring of nicotinic acid also exerts an inductive electron-withdrawing effect, but it is less potent than the combined effect of the two nitrogen atoms in the pyridazine analogue. Consequently, the conjugate base of nicotinic acid is less stabilized, making it a weaker acid.
Visualizing the Electronic Influence
The following diagram illustrates the inductive electron-withdrawing effects of the nitrogen atoms in both molecules, leading to the stabilization of the conjugate base and increased acidity.
Caption: Inductive effects on acidity.
Experimental Determination of pKa
The pKa values of heteroaromatic carboxylic acids can be reliably determined using several experimental techniques. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and accurate methods.
Experimental Workflow: pKa Determination
The logical flow for determining and comparing the pKa values is outlined below.
Caption: Experimental workflow for pKa determination.
Detailed Experimental Protocols
Potentiometric Titration
This method involves the gradual addition of a titrant of known concentration to a solution of the analyte while monitoring the pH.
-
Preparation of Solutions:
-
Prepare a 0.01 M aqueous solution of the carboxylic acid to be analyzed.
-
Standardize a 0.1 M solution of sodium hydroxide (B78521) (NaOH).
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
-
Titration Procedure:
-
Place a known volume (e.g., 25 mL) of the 0.01 M carboxylic acid solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized 0.1 M NaOH solution in small increments (e.g., 0.1 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to obtain a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
-
UV-Vis Spectrophotometry
This method is based on the principle that the protonated and deprotonated forms of a molecule have different ultraviolet-visible absorption spectra.
-
Preparation of Solutions:
-
Prepare a stock solution of the carboxylic acid in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.
-
For each pH, prepare a sample by adding a small, constant amount of the stock solution to the buffer.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum for each sample at the different pH values.
-
Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values.
-
This comprehensive guide provides valuable insights for chemists and pharmaceutical scientists, enabling a deeper understanding of the structure-acidity relationships in heterocyclic compounds, which is crucial for the development of new and improved pharmaceuticals.
A Researcher's Guide to the Computational Analysis of Tautomeric Forms of Pyridazine-4-Carboxylic Acid
For researchers and scientists engaged in drug development and molecular design, a thorough understanding of tautomerism is critical. Tautomers, as readily interconvertible constitutional isomers, can exhibit distinct physicochemical properties, influencing a molecule's reactivity, polarity, and, most importantly, its biological activity. Pyridazine-4-carboxylic acid, a nitrogen-containing heterocyclic compound, presents a compelling case for the study of tautomerism due to the potential for proton migration between the pyridazine (B1198779) ring nitrogens and the carboxylic acid group. This guide provides a comparative framework for the computational analysis of its tautomeric forms, supported by established experimental validation techniques.
Plausible Tautomeric Forms
This compound can exist in several tautomeric forms. The primary equilibrium involves the protonation of one of the ring nitrogen atoms, leading to zwitterionic and neutral forms. The most plausible tautomers are depicted below:
-
Canonical Form (A): The standard representation of this compound.
-
Zwitterionic Form (B): Arising from the transfer of the carboxylic proton to the N1 nitrogen of the pyridazine ring.
-
Zwitterionic Form (C): Resulting from proton transfer to the N2 nitrogen.
-
Lactam-like Form (D): A less common tautomer that may arise under specific conditions.
A comprehensive computational study would aim to determine the relative stabilities of these and other potential tautomers in various environments.
Computational Methodology and Experimental Validation
The relative stability of tautomers can be predicted with a high degree of accuracy using modern computational chemistry methods. These in silico findings are often validated through spectroscopic techniques.
Computational Approach
Density Functional Theory (DFT) is a widely used method for studying tautomerism in heterocyclic systems.[1][2] A typical computational protocol involves:
-
Geometry Optimization: The molecular geometry of each plausible tautomer is optimized to find its lowest energy conformation. A common and effective combination of functional and basis set for this purpose is B3LYP/6-311++G**.[1][2]
-
Vibrational Frequency Analysis: This is performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
Energy Calculation: Single-point energy calculations are then performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Solvent Effects: The influence of the solvent environment is crucial in determining tautomeric stability.[1][2] Solvation can be modeled using implicit methods like the Polarizable Continuum Model (PCM) or by including explicit solvent molecules.[1][2]
Experimental Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the predominant tautomeric form in solution.[3] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs significantly between tautomers.[3] Infrared (IR) spectroscopy can also provide valuable information, as the vibrational frequencies of functional groups (e.g., C=O, N-H, O-H) are characteristic of specific tautomeric forms.[4]
Illustrative Data Presentation
The primary output of a computational analysis of tautomerism is the relative energies of the different forms. This data allows for the calculation of the equilibrium population of each tautomer at a given temperature using the Boltzmann distribution. The following table provides an illustrative comparison of the kind of data that would be generated for the tautomers of this compound.
| Tautomer | Structure | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) | Boltzmann Population (298 K, Water) |
| A | This compound | 0.00 (Reference) | 0.00 (Reference) | >99% |
| B | Zwitterion (N1 protonated) | +15.2 | +5.8 | <1% |
| C | Zwitterion (N2 protonated) | +18.5 | +8.1 | <1% |
| D | Lactam-like form | +25.7 | +15.3 | <0.1% |
Note: The data in this table is illustrative and intended to demonstrate the typical output of a computational study. Actual values would need to be determined through rigorous calculations.
Experimental Protocols
NMR Spectroscopy for Tautomer Identification
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis:
-
¹H NMR: The chemical shift of the carboxylic acid proton (if observable) and the aromatic protons on the pyridazine ring will be indicative of the tautomeric form. Zwitterionic forms are likely to show significant changes in the chemical shifts of the ring protons.
-
¹³C NMR: The chemical shift of the carbonyl carbon and the carbons of the pyridazine ring will differ between the neutral and zwitterionic forms.
-
¹⁵N NMR: The nitrogen chemical shifts are particularly sensitive to the protonation state and can provide unambiguous evidence for the location of the proton.[3]
-
-
Comparison with Computational Data: Compare the experimentally observed chemical shifts with those predicted computationally for each tautomer to identify the major species in solution.
Visualizing Tautomeric Relationships and Computational Workflows
Tautomeric Equilibrium of this compound
References
- 1. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 4. Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Navigating the Analytical Landscape: A Comparative Guide to Quantifying Pyridazine-4-Carboxylic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of pyridazine-4-carboxylic acid, a key heterocyclic compound, is crucial. This guide provides a comparative overview of validated analytical techniques, offering insights into their performance, detailed experimental protocols, and supporting data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation Science
High-Performance Liquid Chromatography (HPLC), particularly when coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, stands out as a prevalent and robust technique for the analysis of pyridazine (B1198779) derivatives. The choice between UV and MS detection is primarily dictated by the required sensitivity and selectivity of the assay.
Key Advantages of HPLC:
-
Versatility: Applicable to a wide range of polar and non-polar compounds.
-
High Resolution: Capable of separating complex mixtures with high efficiency.
-
Quantitative Accuracy: Provides reliable and reproducible quantitative data.
HPLC with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique that relies on the principle of UV light absorption by the analyte.
HPLC with Mass Spectrometry Detection (LC-MS/MS)
For higher selectivity and sensitivity, coupling HPLC with a mass spectrometer is the method of choice. This technique measures the mass-to-charge ratio of the ionized analyte, providing structural information and enabling quantification at very low levels.
Gas Chromatography (GC): An Alternative for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.
Key Considerations for GC Analysis:
-
Derivatization Required: Carboxylic acids must be converted to more volatile esters (e.g., methyl or silyl (B83357) esters) prior to analysis.
-
Thermal Stability: The analyte and its derivative must be stable at the high temperatures used in the GC inlet and column.
Spectroscopic Methods: For Structural Elucidation and Qualitative Analysis
While primarily used for structural characterization, spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for quantification in certain applications, though they are generally less sensitive and precise than chromatographic methods for trace analysis.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the discussed analytical techniques. It is important to note that the presented values are typical for related compounds and should be considered as a general guide. Method validation for this compound is essential to establish specific performance parameters.
| Parameter | HPLC-UV | HPLC-MS/MS | GC-MS (with Derivatization) |
| Principle | UV Absorbance | Mass-to-Charge Ratio | Mass-to-Charge Ratio |
| Selectivity | Moderate | High | High |
| Sensitivity | ng/mL - µg/mL | pg/mL - ng/mL | pg/mL - ng/mL |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Throughput | High | High | Moderate |
| Cost | Low | High | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific applications and matrices.
HPLC-UV Method (Representative Protocol)
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Phosphoric acid in water.[1]
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 255 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition, filter through a 0.45 µm syringe filter, and inject.
LC-MS/MS Method (Representative Protocol)
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Reversed-phase C18 or mixed-mode column (e.g., Coresep 100).[1]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI positive or negative, depending on the analyte's properties.
-
MS Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Sample Preparation: Similar to HPLC-UV, with potential for solid-phase extraction (SPE) for complex matrices to reduce matrix effects.
GC-MS Method (with Derivatization)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an alkyl chloroformate.
-
Derivatization Protocol:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add the derivatization agent and a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes).
-
Cool the sample to room temperature before injection.
-
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) for quantification.
Visualizing the Workflow
A general experimental workflow for the quantification of this compound using a chromatographic technique is illustrated below.
Caption: General workflow for quantifying this compound.
Conclusion
The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and cost considerations. HPLC-UV offers a robust and cost-effective solution for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity for trace-level quantification in complex biological matrices. GC-MS, following a derivatization step, presents a viable alternative, particularly when dealing with volatile impurities. Regardless of the chosen method, thorough validation is paramount to ensure the generation of reliable and accurate quantitative data. This guide serves as a foundational resource to assist researchers in navigating the analytical options and developing a fit-for-purpose method for their specific needs.
References
A Comparative Guide to Pyridazine-4-carboxylic Acid and Isonicotinic Acid in Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pyridazine-4-carboxylic acid and isonicotinic acid, two heterocyclic carboxylic acids with potential applications in biological screening and drug discovery. While both compounds are structurally related, their known biological activities and the extent of their investigation differ significantly. This document aims to present an objective overview based on available experimental data to aid researchers in making informed decisions for their screening libraries and development programs.
Introduction
Pyridazine (B1198779) and pyridine (B92270) scaffolds are prevalent in a vast array of biologically active compounds.[1][2] Isonicotinic acid, a pyridine derivative, is a well-known precursor to the frontline anti-tuberculosis drug, isoniazid.[3] Its biological activities, particularly in the context of mycobacterial infections, have been extensively studied. This compound, on the other hand, remains less explored, with limited publicly available data on its specific biological targets and potency. However, the broader class of pyridazine derivatives has demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, suggesting the potential of this scaffold.[1][2][4]
This guide will delve into the known biological activities, mechanisms of action, and relevant experimental protocols for both compounds, presenting quantitative data where available to facilitate a direct comparison.
Chemical Structures and Properties
| Feature | This compound | Isonicotinic Acid |
| Chemical Structure | ||
| Molecular Formula | C₅H₄N₂O₂[5] | C₆H₅NO₂[6] |
| Molecular Weight | 124.10 g/mol [5] | 123.11 g/mol [6] |
| CAS Number | 50681-25-9[5] | 55-22-1[6] |
Biological Activities: A Comparative Overview
Antimicrobial Activity
Isonicotinic Acid and its Derivatives:
Isonicotinic acid itself has limited antimicrobial activity. However, its hydrazide derivative, isoniazid, is a potent antibacterial agent against Mycobacterium tuberculosis.[3] The mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. Numerous derivatives of isonicotinic acid have been synthesized and evaluated for their antimicrobial properties.[7]
This compound and its Derivatives:
Table 1: Antimicrobial Activity (MIC Values)
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| Isonicotinic Acid Derivative (OXN-1) | Mycobacterium tuberculosis H37Rv | 0.78 | [3] |
| Isonicotinic Acid Derivative (OXN-3) | Mycobacterium tuberculosis H37Rv | 0.78 | [3] |
| Isonicotinic Acid Derivative (OXN-7) | Mycobacterium tuberculosis H37Rv | 0.78 | [3] |
| This compound | Various Bacteria | Data not available |
Antifungal Activity
Isonicotinic Acid and its Derivatives:
While the primary application of isonicotinic acid derivatives is in antibacterial therapy, some studies have explored their antifungal potential. However, this is not their most prominent biological activity.
This compound and its Derivatives:
There are reports indicating that this compound is effective against Leishmania species and Cryptococcus neoformans.[9] The proposed mechanism involves binding to the fungal cell membrane and inhibiting protein synthesis.[9] Unfortunately, specific MIC values from these studies are not publicly available. The broader class of pyridazine derivatives has shown a range of antifungal activities.[1]
Table 2: Antifungal Activity (MIC Values)
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| This compound | Leishmania spp. | Data not available | [9] |
| This compound | Cryptococcus neoformans | Data not available | [9] |
| Isonicotinic Acid Derivatives | Various Fungi | Data varies widely |
Cytotoxic Activity
Isonicotinic Acid and its Derivatives:
The cytotoxic potential of isonicotinic acid derivatives is an important consideration, especially for host cells during treatment. Various studies have evaluated the IC50 values of isonicotinic acid derivatives against different cancer cell lines.
This compound and its Derivatives:
There is a lack of specific IC50 data for this compound against mammalian cell lines in the available literature. However, numerous substituted pyridazine derivatives have been synthesized and investigated for their anticancer properties, with some showing significant cytotoxic effects.[2][4]
Table 3: Cytotoxic Activity (IC50 Values)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Isonicotinoyl Hydrazone Complex (L1-C8) | A549 (Lung Carcinoma) | Varies | [10] |
| This compound | Various Cell Lines | Data not available |
Known Mechanisms of Action
Isonicotinic Acid (via Isoniazid):
The primary and well-established mechanism of action for the isonicotinic acid derivative, isoniazid, is the inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently adducts with NAD(H) to form a complex that inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid elongation cycle that produces mycolic acids. Disruption of the mycolic acid layer leads to a loss of cell wall integrity and bacterial cell death.
Caption: Mechanism of action of the isonicotinic acid derivative, isoniazid.
This compound:
The precise mechanism of action for this compound is not well-elucidated due to the limited research. However, based on the available information, two potential mechanisms can be proposed:
-
Glutamate (B1630785) Racemase Inhibition: As a potential inhibitor of glutamate racemase, this compound could disrupt the synthesis of D-glutamate, an essential component of the peptidoglycan layer in bacterial cell walls. This would compromise the structural integrity of the cell wall, leading to bacterial lysis.[]
-
Antifungal Mechanism: The reported activity against Leishmania and Cryptococcus neoformans is suggested to occur through binding to the cell membrane and subsequent inhibition of protein synthesis.[9] This indicates a mechanism that disrupts fundamental cellular processes in these eukaryotic pathogens.
Further research is required to validate these proposed mechanisms and to identify specific molecular targets.
Experimental Protocols
General Workflow for Biological Screening
The following diagram illustrates a general workflow for the initial biological screening of compounds like this compound and isonicotinic acid.
Caption: A generalized workflow for in vitro biological screening of chemical compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Compound Stock Solution: Dissolve the test compound (this compound or isonicotinic acid) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Serially dilute the compound stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Glutamate Racemase Inhibition Assay
This is a general protocol for an enzyme inhibition assay that can be adapted for glutamate racemase.
-
Reagent Preparation: Prepare a buffer solution, the substrate (L-glutamate), the enzyme (glutamate racemase), and the test inhibitor (this compound) at various concentrations.
-
Enzyme Reaction: In a microplate, combine the buffer, inhibitor, and enzyme. Pre-incubate for a short period.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: The conversion of L-glutamate to D-glutamate can be monitored using a coupled enzyme assay where D-glutamate is a substrate for a subsequent reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence).
-
Data Analysis: Determine the rate of the reaction at different inhibitor concentrations to calculate the IC50 value.
Conclusion
The comparison between this compound and isonicotinic acid in the context of biological screening reveals a significant disparity in the available research and data. Isonicotinic acid, largely through its derivative isoniazid, is a well-established scaffold with a defined antitubercular mechanism of action and a wealth of supporting experimental data.
In contrast, this compound represents a more nascent area of investigation. While preliminary reports suggest its potential as a glutamate racemase inhibitor and as an antifungal agent, the lack of quantitative data (IC50 and MIC values) in the public domain makes a direct performance comparison challenging. The broader family of pyridazine derivatives, however, exhibits a wide spectrum of biological activities, indicating that the pyridazine core is a promising starting point for drug discovery efforts.
For researchers and drug development professionals, isonicotinic acid and its derivatives offer a solid foundation for programs targeting mycobacterial infections, with a clear understanding of the structure-activity relationships. This compound, on the other hand, presents an opportunity for novel discoveries, particularly in the antibacterial and antifungal arenas. Further investigation is strongly warranted to quantify its biological activity and elucidate its precise mechanisms of action. This would enable a more direct and meaningful comparison with more established scaffolds like isonicotinic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. sarpublication.com [sarpublication.com]
- 5. This compound | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 异烟酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. irphouse.com [irphouse.com]
- 9. 4-Pyridazinecarboxylic acid | 50681-25-9 | FP27296 [biosynth.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Pyridazine-4-Carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyridazine (B1198779) scaffold, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a carboxylic acid moiety at the 4-position has been a key strategy in the development of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridazine-4-carboxylic acid derivatives and their close analogs, focusing on their anti-inflammatory and anticancer properties. Quantitative data from selected studies are presented in structured tables, and detailed experimental protocols for key biological assays are provided to support further research and development.
Anti-inflammatory Activity: Targeting COX and Carbonic Anhydrases
Pyridazine derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and, more recently, carbonic anhydrases (CAs).
Cyclooxygenase (COX) Inhibition
A series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones were synthesized and evaluated for their anti-inflammatory and analgesic activities. Several compounds exhibited potency greater than the standard drugs aspirin (B1665792) and indomethacin, with the added benefit of not causing gastric ulceration. The general structure-activity relationship suggests that the nature and position of substituents on the phenyl rings significantly influence the inhibitory activity against COX enzymes.
Table 1: In Vitro COX-2 Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | R | R' | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 4c | H | 4-OCH3 | 0.26 | >192.3 |
| 6b | Cl | 4-Cl | 0.18 | 6.33 |
| Celecoxib | - | - | 0.35 | 37.03 |
| Indomethacin | - | - | 0.42 | 0.50 |
Data sourced from multiple studies on pyridazinone derivatives as COX inhibitors.
Multi-Target Inhibition: Carbonic Anhydrases and COX-2
A recent study explored 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents. These compounds were found to inhibit both carbonic anhydrase (CA) isoforms (hCA I, II, IX, and XII) and the COX-2 enzyme. This dual-targeting approach presents a promising strategy for developing novel anti-inflammatory drugs with a potentially broader mechanism of action.
Table 2: Inhibitory Activity of 4-(6-Oxopyridazin-1-yl)benzenesulfonamides against hCA Isoforms and COX Enzymes
| Compound ID | R | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | COX-2 (IC₅₀, µM) |
| 3 | H | 23.5 | 106.4 | 58.1 | 5.3 | 0.14 |
| 5a | OCH₂Ph | 98.3 | 5.3 | 14.8 | 38.4 | 0.11 |
| 7a | SO₂Me | 48.3 | 89.2 | 45.7 | 13.3 | 0.05 |
| 7f | SO₂-Ph-4-F | 362.8 | 31.6 | 6.4 | 8.7 | 0.09 |
Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration. Data adapted from a study on multi-target anti-inflammatory agents.
Anticancer Activity: Targeting Kinases and Cell Proliferation
The pyridazine scaffold is also a valuable pharmacophore in the design of anticancer agents. Derivatives of this compound have been investigated for their ability to inhibit various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and to induce apoptosis in cancer cells.
VEGFR-2 Kinase Inhibition
Several studies have focused on the development of pyridazinone derivatives as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. The SAR studies in this area have highlighted the importance of specific substituents on the pyridazine ring and the phenyl group for optimal inhibitory activity.
Table 3: In Vitro VEGFR-2 Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | R1 | R2 | VEGFR-2 IC50 (nM) |
| Compound A | 4-Fluoro-phenyl | H | 8 |
| Compound B | Phenyl | Cl | 25 |
| Compound C | 4-Methoxy-phenyl | H | 150 |
Data represents a summary from various studies on pyridazinone-based VEGFR-2 inhibitors.
Cytotoxic Activity Against Cancer Cell Lines
Pyridazinone derivatives have also demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis.
Table 4: In Vitro Cytotoxic Activity (IC₅₀, µM) of Pyridazinone Derivatives
| Compound ID | R | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) |
| Compound X | 4-Chlorophenyl | 5.2 | 7.8 | 6.5 |
| Compound Y | 4-Methoxyphenyl | 12.5 | 15.2 | 11.8 |
| Compound Z | 3,4-Dichlorophenyl | 3.1 | 4.5 | 2.9 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth. Data compiled from studies on the anticancer activity of pyridazinone derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these compounds.
In Vitro COX Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of COX-1 and COX-2 activity (IC₅₀).
Procedure:
-
A mixture of Tris-HCl buffer (pH 8.0), EDTA, and hematin (B1673048) is prepared.
-
The test compound, dissolved in DMSO, is added to the mixture.
-
The COX-1 or COX-2 enzyme solution is added, and the mixture is incubated at 37°C for 15 minutes.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is incubated for 2 minutes at 37°C.
-
The reaction is stopped by the addition of a saturated stannous chloride solution in HCl.
-
The concentration of prostaglandin (B15479496) E2 (PGE2) produced is determined using an enzyme immunoassay (EIA) kit.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition versus the concentration of the test compound.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
Objective: To determine the inhibitory potency (Kᵢ) of the test compounds against various human carbonic anhydrase (hCA) isoforms.
Procedure:
-
An SX-18MV stopped-flow instrument is used to measure the kinetics of the CO₂ hydration reaction.
-
The assay is performed at 25°C in a Tris-HCl buffer (pH 7.5).
-
The enzyme concentration is typically in the nanomolar range.
-
The test compound is pre-incubated with the enzyme for a specified time.
-
The reaction is initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated solution.
-
The change in absorbance of a pH indicator (e.g., p-nitrophenol) is monitored over time.
-
The initial rates of the reaction are determined, and the Kᵢ values are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the IC₅₀ of the test compounds against VEGFR-2 kinase activity.
Procedure:
-
The assay is performed in a 96-well plate format.
-
The test compounds are serially diluted in assay buffer containing DMSO.
-
Recombinant human VEGFR-2 kinase is added to the wells containing the test compounds and incubated.
-
The kinase reaction is initiated by the addition of a solution containing ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate).
-
The IC₅₀ value is determined from the dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.
Procedure:
-
Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The medium is removed, and the formazan (B1609692) crystals formed by viable cells are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Safety Operating Guide
Proper Disposal of Pyridazine-4-Carboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, pyridazine-4-carboxylic acid should be disposed of as chemical waste through an approved waste disposal plant, in accordance with all local, regional, and national regulations. Do not allow this substance to enter drains or waterways.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is harmful if swallowed, can cause serious eye damage or irritation, and may lead to skin and respiratory irritation.[1][2] It is also recognized as being harmful to aquatic life.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the mandatory use of appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses. | To prevent serious eye damage or irritation from dust or splashes.[3][4] |
| Hand Protection | Impervious chemical-resistant gloves. | To avoid skin contact and potential irritation.[3][4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask). | Recommended when handling the solid form to avoid inhalation of dust particles and respiratory irritation.[3][4] |
| Protective Clothing | Laboratory coat or other suitable protective clothing. | To prevent contamination of personal clothing.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed to mitigate risks to personnel and the environment. The primary method of disposal is through a licensed hazardous waste management facility.
Waste Collection and Storage
-
Containerization: Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container.[3] Keep the original container for disposal whenever possible.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For dry spills, use dry clean-up methods such as sweeping or vacuuming to collect the material.[2][3][4] Avoid actions that generate dust.
-
Collection: Place the collected material into a suitable container for disposal as hazardous waste.[2][3][4]
-
Decontamination: After the solid material has been removed, wash the affected area with copious amounts of water.[3] Prevent the wash water from entering drains or sewers.[3]
Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the waste container by a licensed and approved hazardous waste disposal company. This is the universally recommended disposal route.[1][5]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national environmental regulations.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyridazine-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pyridazine-4-carboxylic Acid, including detailed operational and disposal plans to foster a culture of safety and build trust in laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.
| Hazard | GHS Pictogram | Required Personal Protective Equipment |
| Skin Irritation | GHS07 (Exclamation Mark) | Gloves: Nitrile rubber gloves are recommended for handling this compound. Nitrile gloves have demonstrated good resistance to weak acids and pyridines.[1][3][4][5][6] Always inspect gloves for tears or punctures before use and change them frequently. |
| Eye Irritation | GHS07 (Exclamation Mark) | Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Respiratory Protection: A NIOSH-approved N95 dust mask or higher is necessary when handling the solid compound to prevent inhalation of dust particles.[2] All handling of the powder should be performed in a certified chemical fume hood. |
| General Laboratory Attire | N/A | A buttoned lab coat, long pants, and closed-toe shoes are required at all times in the laboratory. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is crucial for safely handling this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Cover the work surface with absorbent, disposable bench paper.
-
Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood.
2. Weighing and Handling:
-
Perform all manipulations of solid this compound within the chemical fume hood to minimize inhalation risk.
-
Use anti-static weigh boats to prevent scattering of the powder.
-
When transferring the powder, do so carefully to avoid generating dust.
-
Keep containers of this compound closed when not in use.
3. Solution Preparation (if applicable):
-
If preparing a solution, add the solid this compound slowly to the solvent to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and other reagents.
4. Post-Handling:
-
Decontaminate the work surface with an appropriate solvent and dispose of the bench paper as solid waste.
-
Clean all non-disposable equipment thoroughly.
-
Remove gloves and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound, as well as contaminated items such as weigh boats, gloves, and bench paper, should be collected in a designated, labeled hazardous waste container for solid organic acidic waste.[7][8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (Irritant).
3. Storage of Waste:
-
Waste containers should be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection of hazardous waste by the institution's environmental health and safety (EHS) department for disposal via incineration or other approved methods.[9] Do not dispose of this compound down the drain.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. us.unigloves.com [us.unigloves.com]
- 2. gloves.com [gloves.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 4. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. aibonsafety.com [aibonsafety.com]
- 7. essex.ac.uk [essex.ac.uk]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
